Product packaging for Levemopamil hydrochloride(Cat. No.:CAS No. 101238-54-4)

Levemopamil hydrochloride

Cat. No.: B1663246
CAS No.: 101238-54-4
M. Wt: 371.0 g/mol
InChI Key: OBAQQQOVZUCKMH-BQAIUKQQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium channel blocker and serotonin S2 antagonist;  More active enantiomer of emopamil;  High Quality Biochemicals for Research Uses

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31ClN2 B1663246 Levemopamil hydrochloride CAS No. 101238-54-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

101238-54-4

Molecular Formula

C23H31ClN2

Molecular Weight

371.0 g/mol

IUPAC Name

(2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile;hydrochloride

InChI

InChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H/t23-;/m0./s1

InChI Key

OBAQQQOVZUCKMH-BQAIUKQQSA-N

Isomeric SMILES

CC(C)[C@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl

Other CAS No.

101238-54-4

Synonyms

(-)-(S)-2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile hydrochloride;  (-)-emopamil hydrochloride;  (S)-emopamil hydrochloride;  (-)-(S)-emopamil hydrochloride

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levemopamil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levemopamil hydrochloride, the (S)-enantiomer of emopamil, is a phenylalkylamine derivative recognized for its dual antagonism of L-type voltage-gated calcium channels (VGCCs) and serotonin 5-HT2 receptors. This guide provides a comprehensive technical overview of its core mechanism of action, consolidating available data on its interaction with these primary targets. Detailed experimental protocols for key assays are provided, along with visualizations of the principal signaling pathways influenced by Levemopamil. While specific quantitative binding and functional data for this compound remain limited in publicly accessible literature, this guide synthesizes the known pharmacology of its racemic mixture, emopamil, and related phenylalkylamines to elucidate its anticipated molecular interactions and downstream cellular effects.

Introduction

Levemopamil is a blood-brain barrier-penetrant compound that has been investigated for its potential in neurological and cerebrovascular disorders.[1] Its therapeutic potential is attributed to its dual mechanism of action: the blockade of L-type calcium channels and the antagonism of 5-HT2 serotonin receptors. This unique pharmacological profile suggests a complex interplay of effects on both vascular tone and neuronal signaling.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₂₃H₃₁ClN₂
Molecular Weight 370.96 g/mol [1]
CAS Number 101238-54-4[1]
Synonyms (S)-Emopamil hydrochloride

Primary Pharmacological Targets

This compound exerts its effects through the modulation of two key protein families: voltage-gated calcium channels and serotonin receptors.

L-Type Voltage-Gated Calcium Channels (VGCCs)

As a member of the phenylalkylamine class of calcium channel blockers, Levemopamil is expected to bind to the α1 subunit of L-type VGCCs.[2] These channels are crucial for regulating calcium influx into cells, a process fundamental to smooth muscle contraction and neuronal excitability.

Phenylalkylamines like verapamil, a structurally related compound, exhibit a state-dependent blockade of L-type calcium channels, showing higher affinity for open and inactivated channel conformations.[3] This "use-dependent" blockade is more pronounced at higher frequencies of channel activation. Levemopamil is anticipated to share this mechanism, binding to a site within the pore of the α1 subunit.[2] By stabilizing the inactivated state of the channel, Levemopamil reduces the probability of channel opening, thereby decreasing the influx of calcium ions into the cell.

  • Quantitative Data on L-Type Calcium Channel Inhibition

CompoundTargetAssayIC50
EmopamilL-Type VGCCsK+-evoked 45Ca2+ influx in rat brain synaptosomes~30 µM[4]
Serotonin 5-HT2 Receptors

Levemopamil is also characterized as a 5-HT2 receptor antagonist.[1][5] The 5-HT2 receptor family consists of three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C, all of which are G protein-coupled receptors (GPCRs).[6] Antagonism of these receptors, particularly the 5-HT2A subtype, is a mechanism shared by several atypical antipsychotic and antidepressant medications.[7]

5-HT2 receptors, upon activation by serotonin, primarily couple to the Gq/11 family of G proteins.[8] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8]

As a 5-HT2 receptor antagonist, Levemopamil is expected to bind to the orthosteric site of the receptor, preventing the binding of endogenous serotonin and thereby inhibiting the activation of the Gq/11 signaling pathway. The specific selectivity of Levemopamil for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes has not been extensively reported.

  • Quantitative Data on 5-HT2 Receptor Antagonism

Quantitative binding affinity and functional antagonism data for this compound at 5-HT2 receptor subtypes are not currently available in the literature.

Signaling Pathways

The dual mechanism of action of this compound results in the modulation of two distinct and critical signaling pathways.

L-Type Calcium Channel Signaling Pathway

By blocking L-type VGCCs, Levemopamil directly inhibits the influx of extracellular calcium. This has significant downstream consequences, particularly in smooth muscle cells and neurons.

L_Type_Calcium_Channel_Pathway L_channel L-Type Ca²⁺ Channel Ca_int Intracellular Ca²⁺ L_channel->Ca_int Levemopamil Levemopamil Levemopamil->L_channel blocks Ca_ext Extracellular Ca²⁺ Ca_ext->L_channel influx Contraction Smooth Muscle Contraction Ca_int->Contraction activates Depolarization Depolarization Depolarization->L_channel opens

Figure 1: Levemopamil's blockade of L-type calcium channels.

5-HT2A Receptor Signaling Pathway

As a 5-HT2A receptor antagonist, Levemopamil is predicted to inhibit the Gq/11-mediated signaling cascade. This would prevent the generation of second messengers IP3 and DAG, and the subsequent mobilization of intracellular calcium and activation of PKC.

HT2A_Signaling_Pathway cluster_membrane Cell Membrane HT2A_R 5-HT2A Receptor Gq Gq/11 HT2A_R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes Serotonin Serotonin Serotonin->HT2A_R activates Levemopamil Levemopamil Levemopamil->HT2A_R antagonizes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Figure 2: Levemopamil's antagonism of the 5-HT2A receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.

Radioligand Competition Binding Assay for 5-HT2A Receptors

This assay determines the binding affinity (Ki) of an unlabeled compound (Levemopamil) by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

Experimental Workflow:

Radioligand_Binding_Workflow Membrane_Prep Prepare cell membranes expressing 5-HT2A receptors Incubation Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of Levemopamil Membrane_Prep->Incubation Separation Separate bound from free radioligand via vacuum filtration Incubation->Separation Counting Quantify radioactivity of bound ligand using scintillation counting Separation->Counting Analysis Analyze data to determine IC50 and calculate Ki Counting->Analysis

Figure 3: Workflow for a radioligand competition binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin at a concentration close to its Kd), and a range of concentrations of this compound.

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • To determine non-specific binding, include wells with a high concentration of a known non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

    • Total binding is determined in the absence of any competing ligand.

  • Separation and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Levemopamil concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for L-Type Calcium Channels

This technique allows for the direct measurement of ionic currents across the cell membrane, providing a functional assessment of L-type calcium channel blockade by Levemopamil.

Experimental Workflow:

Patch_Clamp_Workflow Cell_Prep Prepare isolated cells expressing L-type calcium channels (e.g., cardiomyocytes or transfected cell lines) Seal_Formation Form a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane Cell_Prep->Seal_Formation Whole_Cell Rupture the membrane patch to gain electrical access to the cell interior (whole-cell configuration) Seal_Formation->Whole_Cell Recording Apply voltage-clamp protocols to elicit L-type calcium currents and record the resulting currents Whole_Cell->Recording Drug_Application Perfuse the cell with varying concentrations of Levemopamil and record the effect on the currents Recording->Drug_Application Analysis Analyze the reduction in current amplitude to determine IC50 Drug_Application->Analysis

Figure 4: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Protocol:

  • Cell Preparation:

    • Use cells endogenously expressing L-type calcium channels (e.g., ventricular myocytes) or a cell line stably expressing the desired channel subunits (e.g., HEK293 cells).

    • Plate the cells on glass coverslips for recording.

  • Solutions:

    • External (bath) solution (in mM): e.g., 135 TEA-Cl, 10 BaCl₂, 10 HEPES, adjusted to pH 7.4 with TEA-OH. Barium is often used instead of calcium to increase the current amplitude and reduce calcium-dependent inactivation.

    • Internal (pipette) solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels.

  • Recording:

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Mount the coverslip with cells in a recording chamber on an inverted microscope.

    • Using a micromanipulator, bring the pipette into contact with a cell and apply gentle suction to form a gigaohm seal.

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

    • Clamp the membrane potential at a holding potential where L-type channels are mostly closed (e.g., -80 mV).

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to activate the L-type calcium channels and record the inward barium currents.

  • Drug Application and Data Analysis:

    • Establish a stable baseline recording of the calcium channel currents.

    • Perfuse the recording chamber with external solution containing known concentrations of this compound.

    • Record the currents at each concentration after allowing for equilibration.

    • Measure the peak current amplitude at each concentration and normalize it to the baseline current.

    • Plot the normalized current as a function of the Levemopamil concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a pharmacologically active compound with a dual mechanism of action, targeting both L-type voltage-gated calcium channels and 5-HT2 serotonin receptors. While specific quantitative data on its binding affinities and functional potencies are not extensively documented, its classification as a phenylalkylamine calcium channel blocker and a 5-HT2 antagonist provides a strong foundation for understanding its molecular interactions. The blockade of L-type calcium channels leads to a reduction in calcium influx, impacting cellular processes such as smooth muscle contraction. Concurrently, its antagonism of 5-HT2 receptors inhibits the Gq/11 signaling pathway, preventing the mobilization of intracellular calcium and the activation of protein kinase C. Further research is required to fully elucidate the subtype selectivity and the precise quantitative pharmacology of Levemopamil at both of its primary targets. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which will be crucial for the continued exploration of its therapeutic potential.

References

In-depth Technical Guide: Levemopamil Hydrochloride Pharmacokinetics In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this guide will provide a detailed overview of the in vivo pharmacokinetics of verapamil , a closely related and well-researched calcium channel blocker. The methodologies and principles described herein are directly applicable to the study of compounds like levemopamil. This information is intended for researchers, scientists, and drug development professionals to serve as a comprehensive reference for designing and interpreting pharmacokinetic studies.

Introduction to Verapamil Pharmacokinetics

Verapamil is a widely used calcium channel blocker for treating cardiovascular conditions.[1] Its pharmacokinetic profile is characterized by extensive hepatic metabolism, leading to low bioavailability after oral administration.[1]

Quantitative Pharmacokinetic Parameters of Verapamil

The following tables summarize key pharmacokinetic parameters of verapamil observed in preclinical animal models. These values can vary depending on the species, dose, and administration route.

Table 1: Pharmacokinetic Parameters of Verapamil in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)Citation
T1/2 (h) 1.59 ± 0.46-[2]
AUC (ng·h/mL) -Significantly greater than control[3]
CLp (mL/min/kg) 40.4 ± 9.73-[2]
Vdss (L/kg) 2.99 ± 0.57-[2]

T1/2: Half-life; AUC: Area under the plasma concentration-time curve; CLp: Plasma clearance; Vdss: Volume of distribution at steady state. Note: Specific oral T1/2 and AUC values were not provided in the search result, only a qualitative comparison.

Table 2: Pharmacokinetic Parameters of Verapamil in Dogs

ParameterIntravenous (10 mg)Oral (120 mg)Citation
T1/2α (h) 0.18-[4]
T1/2β (h) 4.13-[4]
Vd (L/kg) 2.48-[4]
CLb (mL/min) 510.34-[4]
Tmax (h) -1.84[4]
Cmax (ng/mL) -219.09[4]
Bioavailability (%) -22.95[4]

T1/2α: Distribution half-life; T1/2β: Elimination half-life; Vd: Apparent volume of distribution; CLb: Body clearance; Tmax: Time to maximum concentration; Cmax: Maximum plasma concentration.

Experimental Protocols for In Vivo Pharmacokinetic Studies

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic data.

Animal Models

Commonly used animal models for pharmacokinetic studies include rats and dogs due to their physiological similarities to humans in terms of drug absorption, distribution, metabolism, and excretion.[3][5] Sprague-Dawley rats are a frequently used strain for these studies.[2]

Dosing and Administration
  • Intravenous (IV) Administration: The drug is administered directly into the bloodstream, typically through a major vein. This route ensures 100% bioavailability and is used as a reference for calculating the absolute bioavailability of other administration routes.[2]

  • Oral (PO) Administration: The drug is administered by gavage. This route is common for assessing oral absorption and first-pass metabolism.[3]

Sample Collection and Analysis

Blood samples are collected at various time points after drug administration from arteries or veins.[2] Plasma is separated by centrifugation and stored frozen until analysis.

The concentration of the drug and its metabolites in plasma is typically determined using High-Performance Liquid Chromatography (HPLC).[2] This technique separates compounds in a mixture, allowing for their precise quantification.

Experimental_Workflow cluster_animal_dosing Animal Dosing cluster_sample_collection Sample Collection cluster_analysis Analysis Animal Model Animal Model Drug Administration Drug Administration Animal Model->Drug Administration IV or Oral Blood Sampling Blood Sampling Drug Administration->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation HPLC Analysis HPLC Analysis Plasma Separation->HPLC Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC Analysis->Pharmacokinetic Modeling

In Vivo Pharmacokinetic Study Workflow

Key Pharmacokinetic Processes

Absorption

After oral administration, verapamil is well-absorbed, but its bioavailability is low due to extensive first-pass metabolism in the liver.[1]

Distribution

Verapamil is widely distributed throughout body tissues.[1] It exhibits a large volume of distribution, indicating significant uptake into tissues from the plasma.[2]

Metabolism

Verapamil is primarily metabolized in the liver.[1] The main metabolic pathway is N-demethylation, leading to the formation of norverapamil, an active metabolite.[1]

Excretion

The metabolites of verapamil are excreted in the urine and feces.[1]

ADME_Pathway Oral Administration Oral Administration Absorption (Gut) Absorption (Gut) Oral Administration->Absorption (Gut) Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Absorption (Gut)->Liver (First-Pass Metabolism) Systemic Circulation Systemic Circulation Liver (First-Pass Metabolism)->Systemic Circulation Low Bioavailability Distribution (Tissues) Distribution (Tissues) Systemic Circulation->Distribution (Tissues) Metabolism (Liver) Metabolism (Liver) Systemic Circulation->Metabolism (Liver) Distribution (Tissues)->Systemic Circulation Excretion (Urine/Feces) Excretion (Urine/Feces) Metabolism (Liver)->Excretion (Urine/Feces)

Verapamil Pharmacokinetic Pathway

Conclusion

While specific in vivo pharmacokinetic data for levemopamil hydrochloride remains elusive in publicly accessible literature, the extensive research on its analog, verapamil, provides a robust framework for understanding its likely pharmacokinetic behavior. The experimental protocols and pharmacokinetic principles detailed in this guide offer a solid foundation for researchers and drug development professionals to design and conduct future studies on levemopamil and other related compounds. Further research is warranted to elucidate the specific pharmacokinetic profile of levemopamil to support its potential clinical development.

References

Levemopamil Hydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levemopamil hydrochloride, the (S)-enantiomer of emopamil, is a phenylalkylamine derivative that has garnered interest for its dual pharmacological action as a calcium channel blocker and a 5-HT2 receptor antagonist.[1] Its ability to penetrate the blood-brain barrier further enhances its therapeutic potential for neurological conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, with a focus on the detailed methodologies and quantitative data relevant to researchers in the field of drug development.

Discovery and Development

While the specific historical details of the initial discovery and development of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader research into phenylalkylamine calcium channel blockers, such as Verapamil. The recognition that different enantiomers of a chiral drug can exhibit distinct pharmacological activities and potencies likely spurred the investigation into the stereospecific synthesis and evaluation of the individual enantiomers of emopamil, leading to the identification of Levemopamil as the more active stereoisomer for certain targets.

Pharmacological Profile

This compound exhibits a dual mechanism of action, functioning as both a calcium channel blocker and a 5-HT2 receptor antagonist.[1]

Calcium Channel Blockade
5-HT2 Receptor Antagonism

In addition to its effects on calcium channels, Levemopamil acts as an antagonist at 5-HT2 receptors. This serotonergic activity contributes to its potential therapeutic applications in neurological and psychiatric disorders. The affinity of Levemopamil for 5-HT2A receptors has not been precisely quantified in publicly accessible studies, but its antagonistic properties at this receptor subtype are a key feature of its pharmacological profile.[1]

Table 1: Pharmacological Activities of this compound

TargetActionQuantitative Data (IC50/Ki)
L-type Calcium ChannelAntagonistData not publicly available
5-HT2 ReceptorAntagonistData not publicly available

Enantioselective Synthesis of Levemopamil Precursor

A practical and asymmetric synthesis for a key chiral intermediate of Levemopamil, the "(2S)-2-(2-isopropyl)-5-hydroxy-2-phenylpentanenitrile" (referred to as "emopamil left hand"), has been developed.[4][5][6] This methodology provides a route to the enantiomerically pure precursor, which is crucial for the synthesis of Levemopamil.

Synthesis Workflow

The following diagram illustrates the key steps in the asymmetric synthesis of the Levemopamil precursor.

Synthesis_Workflow Start Starting Materials Step1 Sharpless Asymmetric Epoxidation Start->Step1 Step2 MAD-induced Rearrangement Step1->Step2 Product (2S)-2-(2-isopropyl)-5-hydroxy- 2-phenylpentanenitrile Step2->Product

Caption: Asymmetric synthesis workflow for the chiral precursor of Levemopamil.

Experimental Protocol: Asymmetric Synthesis of (2S)-2-(2-isopropyl)-5-hydroxy-2-phenylpentanenitrile

The following is a detailed experimental protocol adapted from the literature for the synthesis of the key chiral precursor to Levemopamil.[4][5][6]

Step 1: Sharpless Asymmetric Epoxidation

  • To a solution of the appropriate allylic alcohol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a titanium(IV) isopropoxide and a chiral diethyl tartrate ligand at a reduced temperature (e.g., -20 °C).

  • Add a solution of an oxidizing agent, such as tert-butyl hydroperoxide, dropwise while maintaining the temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction and work up the mixture to isolate the chiral epoxyalcohol.

Step 2: Methyl aluminum bis(4-methyl-2,6-di-tert-butylphenoxide) (MAD)-induced Rearrangement

  • Prepare a solution of the chiral epoxyalcohol in an appropriate solvent (e.g., toluene) and cool to a low temperature (e.g., -78 °C).

  • Add a solution of MAD in toluene dropwise to the cooled solution.

  • Stir the reaction mixture at the low temperature for a specified period, monitoring the progress by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate) and allow the mixture to warm to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield (2S)-2-(2-isopropyl)-5-hydroxy-2-phenylpentanenitrile.

Table 2: Key Reagents and Conditions for Levemopamil Precursor Synthesis

StepKey ReagentsCritical Conditions
Sharpless Asymmetric EpoxidationTitanium(IV) isopropoxide, Diethyl tartrate, tert-butyl hydroperoxideLow temperature (-20 °C)
MAD-induced RearrangementMethyl aluminum bis(4-methyl-2,6-di-tert-butylphenoxide) (MAD)Low temperature (-78 °C)

Signaling Pathways

The primary signaling pathway affected by Levemopamil's calcium channel blocking activity is the excitation-contraction coupling in muscle cells. By blocking the influx of calcium, Levemopamil reduces the intracellular calcium concentration, leading to muscle relaxation.

Calcium_Channel_Blockade cluster_inhibition Levemopamil Levemopamil L_type_Ca_Channel L-type Calcium Channel Levemopamil->L_type_Ca_Channel Blocks Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca [Ca2+]i Ca_Influx->Intracellular_Ca Increases Ca_Influx->Intracellular_Ca Reduced Muscle_Contraction Muscle Contraction Intracellular_Ca->Muscle_Contraction Stimulates Intracellular_Ca->Muscle_Contraction Inhibited

References

Levemopamil Hydrochloride: A Technical Guide to its Calcium Channel Blocking Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levemopamil hydrochloride is a phenylalkylamine derivative that acts as a calcium channel blocker and a 5-HT2 antagonist.[1][2][3] As a member of the calcium channel blocker class of drugs, it plays a crucial role in regulating the influx of calcium ions into cells, a fundamental process in cardiovascular and neuronal function.[4][5] This technical guide provides an in-depth overview of the calcium channel blocking activity of Levemopamil and its analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from its close structural analog, emopamil, to provide a comprehensive understanding of its potential pharmacological profile.

Core Mechanism of Action

Levemopamil, like other phenylalkylamine calcium channel blockers such as verapamil, is understood to exert its primary effect by binding to the α1 subunit of L-type voltage-gated calcium channels.[6] This binding is state-dependent, with a higher affinity for open or inactivated channels.[7] By binding to a site within the central cavity of the pore on the intracellular side of the selectivity filter, Levemopamil physically obstructs the channel, thereby inhibiting the influx of calcium ions into the cell.[7] This reduction in intracellular calcium concentration leads to a cascade of physiological effects, including relaxation of vascular smooth muscle, resulting in vasodilation, and a decrease in myocardial contractility and heart rate.[5]

Quantitative Analysis of Calcium Channel Blocking Activity

Quantitative data on the inhibitory effects of emopamil, a close structural analog of Levemopamil, on neuronal calcium influx and neurotransmitter release provide valuable insights into its potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a study by Keith et al.

AssayTest CompoundIC50 (µM)
K+-evoked synaptosomal 45Ca2+ influxEmopamil~30
K+-evoked [3H]-D-aspartate release from rat hippocampal slicesEmopamil~30
Data from Keith R.A., et al. (1994). Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil.[8]

Experimental Protocols

The investigation of this compound's calcium channel blocking activity involves a variety of established experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor, in this case, the L-type calcium channel.

Objective: To quantify the affinity of this compound for the phenylalkylamine binding site on L-type calcium channels.

Materials:

  • Radioligand (e.g., [3H]-verapamil or a similar labeled phenylalkylamine)

  • Membrane preparations from tissues or cells expressing L-type calcium channels (e.g., cardiac or smooth muscle)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound at various concentrations

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in living cells, providing detailed information about the inhibitory effects of a compound on channel function.[10][11]

Objective: To characterize the inhibitory effect of this compound on L-type calcium channel currents.

Materials:

  • Isolated cells expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells, or a suitable cell line)

  • Patch-clamp amplifier and data acquisition system

  • Micropipettes

  • Extracellular and intracellular solutions

  • This compound at various concentrations

Procedure:

  • Cell Preparation: Plate isolated cells in a recording chamber on the stage of an inverted microscope.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill them with the intracellular solution.

  • Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).

  • Current Recording: Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward calcium currents.

  • Drug Application: Perfuse the recording chamber with the extracellular solution containing various concentrations of this compound.

  • Data Acquisition and Analysis: Record the calcium currents in the presence of the drug and compare them to the control currents to determine the extent of inhibition. Analyze the data to determine the IC50 and to investigate the voltage- and use-dependency of the block.[12]

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for Levemopamil's action on L-type calcium channels.

Levemopamil_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_Channel L-type Ca²⁺ Channel (α1 subunit) Ca_in Ca²⁺ Influx Ca_Channel->Ca_in Blocked Levemopamil Levemopamil Hydrochloride Levemopamil->Ca_Channel Binds to intracellular site Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_out Extracellular Ca²⁺ Ca_out->Ca_Channel Response Physiological Response (e.g., Vasodilation, ↓ Myocardial Contractility) Intracellular_Ca->Response

Caption: Proposed signaling pathway of this compound's calcium channel blocking activity.

Experimental Workflow for Assessing Calcium Channel Blocking Activity

The diagram below outlines a typical experimental workflow for evaluating the calcium channel blocking properties of a compound like this compound.

Experimental_Workflow start Start: Compound Synthesis (this compound) assay_selection Assay Selection start->assay_selection binding_assay Radioligand Binding Assay (Determine Ki) assay_selection->binding_assay Affinity functional_assay Functional Assay (e.g., Patch-Clamp) assay_selection->functional_assay Function data_analysis Data Analysis (IC50, Ki, Mechanism) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Characterize Blocking Activity data_analysis->conclusion

Caption: A generalized experimental workflow for characterizing a calcium channel blocker.

Conclusion

This compound is a promising calcium channel blocker with a mechanism of action consistent with other phenylalkylamine derivatives. While specific quantitative data for Levemopamil remains limited in publicly available literature, data from its analog, emopamil, suggests significant inhibitory activity on neuronal calcium channels. The experimental protocols detailed in this guide provide a robust framework for the further characterization of Levemopamil's pharmacological profile. The continued investigation of this compound using these and other advanced techniques will be crucial in fully elucidating its therapeutic potential in cardiovascular and neurological disorders.

References

Levemopamil Hydrochloride's Enantiomeric Specificity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levemopamil, the (S)-enantiomer of the phenylalkylamine emopamil, is a compound with significant pharmacological activity, primarily recognized for its role as a calcium channel blocker. However, its interaction with the Emopamil Binding Protein (EBP), a crucial enzyme in the cholesterol biosynthesis pathway, adds another layer of complexity and therapeutic potential. This technical guide provides an in-depth analysis of the enantiomeric specificity of levemopamil hydrochloride, focusing on its differential effects on its two primary molecular targets: L-type calcium channels and the Emopamil Binding Protein. This document synthesizes available data on binding affinities and functional activities, details relevant experimental methodologies, and visualizes the involved biological pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Chirality plays a pivotal role in pharmacology, with enantiomers of a drug often exhibiting distinct pharmacodynamic and pharmacokinetic profiles. Levemopamil, the levorotatory (S)-enantiomer of emopamil, exemplifies this principle. While the racemic mixture of emopamil has been studied for its therapeutic effects, understanding the specific contributions of each enantiomer is critical for optimizing efficacy and minimizing off-target effects. This guide focuses on the two known primary targets of levemopamil: the voltage-gated L-type calcium channels, crucial for cardiovascular function, and the Emopamil Binding Protein (EBP), a Δ8-Δ7 sterol isomerase with implications in neuroprotection and cancer biology.

Enantiomeric Specificity at Molecular Targets

The pharmacological actions of levemopamil and its dextrorotatory (R)-enantiomer are highly dependent on the molecular target. A significant body of evidence indicates a pronounced stereoselectivity at L-type calcium channels, whereas the binding affinity for the Emopamil Binding Protein appears to be non-stereoselective.

L-type Calcium Channels
Emopamil Binding Protein (EBP)

In contrast to the stereoselectivity observed at L-type calcium channels, the Emopamil Binding Protein (EBP) has been reported to exhibit equal high binding affinity for both the (S)- and (R)-enantiomers of emopamil. This lack of stereoselectivity suggests that the binding site on EBP can accommodate both enantiomers without a significant difference in binding energy. EBP is an integral membrane protein of the endoplasmic reticulum that catalyzes a key step in cholesterol biosynthesis. The binding of emopamil and other ligands to EBP inhibits its enzymatic activity.

Quantitative Data on Enantiomeric Activity

While precise side-by-side quantitative data for the binding of levemopamil and its (R)-enantiomer to both L-type calcium channels and EBP is limited in publicly accessible literature, the qualitative understanding of their enantiomeric specificity is well-established within the scientific community. The following table summarizes the expected relative activities based on the known pharmacology of phenylalkylamines and available information on EBP.

TargetLevemopamil ((S)-Emopamil)(R)-EmopamilEnantiomeric Specificity
L-type Calcium ChannelMore Potent BlockerLess Potent BlockerHigh
Emopamil Binding Protein (EBP)High Affinity BindingHigh Affinity BindingLow / None

Experimental Protocols

The following sections detail the general methodologies employed to assess the binding and functional activity of compounds like levemopamil at its primary targets.

Radioligand Binding Assay for Emopamil Binding Protein (EBP)

This protocol describes a competitive binding assay to determine the affinity of test compounds for EBP.

Objective: To determine the inhibitory constant (K_i) of levemopamil and its enantiomer for the Emopamil Binding Protein.

Materials:

  • Membrane preparations from cells or tissues expressing EBP.

  • Radiolabeled ligand with known high affinity for EBP (e.g., [³H]-emopamil or a suitable alternative).

  • Unlabeled this compound and its (R)-enantiomer.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of the radiolabeled ligand with the EBP-containing membrane preparation in the binding buffer.

  • Add increasing concentrations of the unlabeled test compound (levemopamil or its enantiomer) to compete for binding with the radioligand.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

experimental_workflow_ebp_binding cluster_preparation Sample Preparation cluster_incubation Binding Reaction cluster_separation Separation cluster_quantification Quantification & Analysis prep Prepare EBP membranes, radioligand, and test compounds incubate Incubate radioligand, membranes, and varying concentrations of test compound prep->incubate Mix filter Rapid filtration to separate bound and free ligand incubate->filter Terminate count Scintillation counting filter->count Measure analyze Data analysis (IC50, Ki) count->analyze Calculate

Fig. 1: Workflow for EBP Radioligand Binding Assay
Calcium Imaging Assay for L-type Calcium Channel Blockade

This protocol outlines a method to assess the functional blockade of L-type calcium channels by levemopamil enantiomers in a cellular context.

Objective: To determine the IC_50 of levemopamil and its enantiomer for the inhibition of calcium influx through L-type calcium channels.

Materials:

  • A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel subunits, or primary cardiomyocytes).

  • A calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM).

  • Physiological salt solution (e.g., Hank's Balanced Salt Solution, HBSS).

  • A depolarizing agent (e.g., high concentration of potassium chloride, KCl).

  • This compound and its (R)-enantiomer.

  • A fluorescence microscope or plate reader capable of ratiometric or intensity-based calcium measurements.

Procedure:

  • Culture the cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates).

  • Load the cells with the calcium-sensitive fluorescent indicator according to the manufacturer's instructions.

  • Wash the cells to remove excess dye and replace the medium with the physiological salt solution.

  • Acquire a baseline fluorescence measurement.

  • Pre-incubate the cells with varying concentrations of the test compound (levemopamil or its enantiomer) for a defined period.

  • Stimulate the cells with the depolarizing agent (e.g., by adding a high-KCl solution) to open the voltage-gated L-type calcium channels and induce calcium influx.

  • Record the change in fluorescence intensity or ratio, which corresponds to the change in intracellular calcium concentration.

  • Analyze the data to determine the concentration-dependent inhibition of the calcium influx by the test compounds and calculate the IC_50 value.

experimental_workflow_calcium_imaging cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Data Acquisition & Analysis culture Culture cells expressing L-type calcium channels load Load cells with calcium indicator dye culture->load baseline Measure baseline fluorescence load->baseline treat Incubate with test compound (levemopamil enantiomers) baseline->treat stimulate Depolarize cells to induce calcium influx treat->stimulate record Record fluorescence changes stimulate->record analyze Calculate IC50 for calcium influx inhibition record->analyze

Fig. 2: Workflow for Calcium Imaging Assay

Signaling Pathways

The interaction of levemopamil with its targets initiates distinct signaling cascades.

L-type Calcium Channel Blockade

By binding to the L-type calcium channel, levemopamil physically obstructs the pore, preventing the influx of calcium ions into the cell upon membrane depolarization. This has significant downstream effects, particularly in excitable cells like cardiomyocytes and smooth muscle cells. The reduction in intracellular calcium leads to a decrease in muscle contractility, resulting in vasodilation and a reduction in cardiac workload.

signaling_pathway_calcium_channel Levemopamil Levemopamil ((S)-Emopamil) L_type_Ca_Channel L-type Calcium Channel Levemopamil->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca [Ca²⁺]i Ca_Influx->Intracellular_Ca Increases Muscle_Contraction Muscle Contraction Intracellular_Ca->Muscle_Contraction Promotes

Fig. 3: L-type Calcium Channel Blockade Pathway
Emopamil Binding Protein (EBP) Inhibition

Inhibition of EBP by levemopamil disrupts the cholesterol biosynthesis pathway. Specifically, it blocks the conversion of 8-dehydrocholesterol to lathosterol. This leads to an accumulation of the substrate, 8-dehydrocholesterol, and a depletion of downstream cholesterol. The accumulation of specific sterol precursors has been linked to various cellular effects, including the promotion of oligodendrocyte differentiation, which is of interest in the context of neurodegenerative diseases like multiple sclerosis.

signaling_pathway_ebp_inhibition Levemopamil Levemopamil ((S)-Emopamil) EBP Emopamil Binding Protein (Δ8-Δ7 Sterol Isomerase) Levemopamil->EBP Inhibits Conversion 8-Dehydrocholesterol → Lathosterol EBP->Conversion Catalyzes Cholesterol_Biosynthesis Cholesterol Biosynthesis Accumulation Accumulation of 8-Dehydrocholesterol Conversion->Cholesterol_Biosynthesis Oligodendrocyte_Differentiation Oligodendrocyte Differentiation Accumulation->Oligodendrocyte_Differentiation Promotes

Levemopamil Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Preclinical Data, Experimental Protocols, and Signaling Pathways

Abstract

Levemopamil hydrochloride, a phenylalkylamine derivative and a stereoisomer of emopamil, is a calcium channel blocker with significant potential in cardiovascular therapy and as a modulator of multidrug resistance (MDR) in oncology. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its mechanism of action, preclinical pharmacology, and its role as a P-glycoprotein (P-gp) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to support further investigation and development of this compound.

Introduction

Levemopamil is the (S)-enantiomer of emopamil and is classified as a calcium channel blocker. Its primary pharmacological action involves the inhibition of L-type calcium channels, leading to vasodilation and potential applications in the management of hypertension and other cardiovascular disorders. Beyond its effects on calcium channels, levemopamil, as an analogue of verapamil, has been investigated for its ability to reverse multidrug resistance in cancer cells. This activity is primarily attributed to its interaction with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various xenobiotics, including many chemotherapeutic agents. The overexpression of P-gp is a major mechanism by which cancer cells develop resistance to treatment. This guide will delve into the quantitative aspects of levemopamil's activity, provide detailed experimental protocols for its evaluation, and illustrate the key signaling pathways it modulates.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its closely related analogue, verapamil, to provide a comparative context.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 101238-54-4
Molecular Formula C₂₃H₃₁ClN₂
Molecular Weight 370.96 g/mol
IUPAC Name (2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile hydrochloride

Table 2: In Vitro Efficacy of Verapamil (as a proxy for Levemopamil)

ParameterCell LineSubstrateValueReference
IC₅₀ (P-gp Inhibition) CEM/ADR5000Doxorubicin20 µM
IC₅₀ (L-type Ca²⁺ Channel Block) Cardiac Myocytes-250 nM - 15.5 µM
EC₅₀ (RMP Depolarization) mSCG Neurons-50.19 µM

Table 3: Pharmacokinetic Parameters of Verapamil in Humans (as a proxy for Levemopamil)

ParameterRouteValueReference
Bioavailability Oral20-35%
Protein Binding -83-92%
Volume of Distribution (Vd) IV3.8 - 4.1 L/kg
Half-life (t½) IV2.8 - 7.4 hours
Clearance (CL) IV0.9 - 1.2 L/h/kg

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for verapamil and other P-gp inhibitors.

Synthesis of Verapamil (as a proxy for Levemopamil)

A common synthesis method for verapamil involves the reaction of (3,4-dimethoxyphenyl)acetonitrile with 1-bromo-3-chloropropane, followed by reaction with N-methyl-2-(3,4-dimethoxyphenyl)ethanamine. The final product is then typically converted to its hydrochloride salt.

Protocol:

  • Step 1: Alkylation of (3,4-dimethoxyphenyl)acetonitrile.

    • Dissolve (3,4-dimethoxyphenyl)acetonitrile in a suitable aprotic solvent such as dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 1 hour.

    • Add 1-bromo-3-chloropropane dropwise and allow the reaction to proceed at room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • Step 2: Amination.

    • Dissolve the intermediate from Step 1 in a suitable solvent such as acetonitrile.

    • Add N-methyl-2-(3,4-dimethoxyphenyl)ethanamine and a base (e.g., potassium carbonate).

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter, and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel.

  • Step 3: Salt Formation.

    • Dissolve the purified verapamil base in a suitable solvent (e.g., diethyl ether or isopropanol).

    • Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

    • Collect the precipitated verapamil hydrochloride by filtration, wash with cold solvent, and dry under vacuum.

P-glycoprotein (P-gp) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC₅₀ of a compound for P-gp inhibition using a fluorescent P-gp substrate.

Materials:

  • P-gp-overexpressing inside-out membrane vesicles (e.g., from HEK293 cells).

  • Fluorescent P-gp substrate (e.g., Rhodamine 123).

  • Test compound (this compound).

  • ATP and AMP solutions.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and NaN₃).

  • 96-well microplate reader with injection capability.

Protocol:

  • Preparation:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • Thaw the P-gp membrane vesicles on ice.

    • Prepare working solutions of the fluorescent substrate, ATP, and AMP.

  • Assay Procedure:

    • To each well of a 96-well plate, add the P-gp membrane vesicles and the fluorescent substrate.

    • Add the test compound at various concentrations to the respective wells. Include a positive control (a known P-gp inhibitor like verapamil) and a negative control (vehicle).

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the compound to interact with P-gp.

    • Establish a baseline fluorescence reading using the microplate reader.

    • Inject ATP solution into the wells to initiate the transport of the fluorescent substrate into the vesicles. For a negative control, inject AMP (which will not be hydrolyzed by P-gp).

    • Immediately monitor the change in fluorescence over time. The transport of the substrate into the vesicles will be quenched, leading to a decrease in fluorescence.

  • Data Analysis:

    • Calculate the initial rate of transport for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Calcium Channel Blocking Activity Assay (Whole-Cell Patch-Clamp)

This protocol outlines the electrophysiological assessment of L-type calcium channel blockade using the whole-cell patch-clamp technique in a suitable cell line (e.g., HEK293 cells expressing the human cardiac L-type calcium channel α1c subunit).

Materials:

  • HEK293 cells stably expressing the L-type calcium channel.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (containing, in mM: 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH).

  • Internal solution (containing, in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH).

  • Test compound (this compound).

Protocol:

  • Cell Preparation:

    • Culture the cells to an appropriate confluency.

    • On the day of the experiment, detach the cells and plate them onto glass coverslips in a recording chamber.

  • Electrophysiological Recording:

    • Pull patch pipettes from borosilicate glass capillaries and fire-polish them to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a gigaohm seal between the pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a regular frequency (e.g., every 10 seconds).

  • Drug Application:

    • After recording a stable baseline current, perfuse the recording chamber with the external solution containing the test compound at various concentrations.

    • Record the currents in the presence of the drug until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at each drug concentration.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to the Hill equation to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of two primary signaling pathways: the calcium signaling pathway and the P-glycoprotein-mediated multidrug resistance pathway.

Calcium Channel Blockade

Levemopamil, as a calcium channel blocker, directly inhibits the influx of extracellular calcium ions into cells through L-type calcium channels. This action has profound effects on both cardiac and vascular smooth muscle cells.

Calcium_Channel_Blockade cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca2+->L_type_Ca_Channel Ca2+_influx L_type_Ca_Channel->Ca2+_influx Levemopamil Levemopamil Levemopamil->L_type_Ca_Channel inhibits Calmodulin Calmodulin Ca2+_influx->Calmodulin binds CaM_complex Ca²⁺-Calmodulin Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK activates Active_MLCK Active MLCK Myosin_LC Myosin Light Chain Active_MLCK->Myosin_LC phosphorylates Phosphorylated_Myosin_LC Phosphorylated Myosin Light Chain Contraction Muscle Contraction Phosphorylated_Myosin_LC->Contraction leads to

Calcium channel blockade by Levemopamil.

In smooth muscle cells, the influx of calcium leads to the activation of myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain, triggering muscle contraction. By blocking this initial calcium influx, levemopamil prevents this cascade, leading to vasodilation and a reduction in blood pressure. In cardiac muscle, this inhibition results in a decrease in cardiac contractility.

P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal

Levemopamil, similar to verapamil, can reverse multidrug resistance by inhibiting the function of P-glycoprotein. P-gp is an efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.

Pgp_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Chemo_out Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Pgp->Chemo_out efflux ADP ADP + Pi Levemopamil Levemopamil Levemopamil->Pgp inhibits Chemo_in Chemotherapeutic Drug Chemo_in->Pgp binds Apoptosis Cell Death (Apoptosis) Chemo_in->Apoptosis induces ATP ATP ATP->Pgp hydrolysis MDR_Reversal_Workflow cluster_workflow MDR Reversal Assessment Workflow Start Start Cell_Culture Culture MDR and Sensitive Cell Lines Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) with Chemo +/- Levemopamil Cell_Culture->Cytotoxicity_Assay IC50_Determination Determine IC₅₀ Values Cytotoxicity_Assay->IC50_Determination Efflux_Assay Drug Efflux Assay (e.g., Rhodamine 123) IC50_Determination->Efflux_Assay Quantify_Accumulation Quantify Intracellular Drug Accumulation Efflux_Assay->Quantify_Accumulation Western_Blot Western Blot for P-gp Expression Quantify_Accumulation->Western_Blot Analyze_Expression Analyze P-gp Expression Levels Western_Blot->Analyze_Expression Conclusion Conclusion on MDR Reversal Potential Analyze_Expression->Conclusion

Levemopamil Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 101238-51-1 (Levemopamil), 101238-54-4 (Levemopamil Hydrochloride)

Chemical Name: (2S)-2-isopropyl-5-(methyl(phenethyl)amino)-2-phenylpentanenitrile hydrochloride

This technical guide provides an in-depth overview of this compound, a compound with multifaceted pharmacological activities. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its chemical properties, mechanisms of action, and relevant experimental data.

Chemical and Physical Properties

Levemopamil is the (S)-enantiomer of the racemic compound Emopamil.[1] As a member of the phenylalkylamine class, it shares structural similarities with verapamil.[2][3] The hydrochloride salt is the common form used in research.

PropertyValueSource
Molecular Formula C23H30N2 (Levemopamil)[4]
C23H31ClN2 (Levemopamil HCl)MedKoo Biosciences
Molecular Weight 334.50 g/mol (Levemopamil)[1]
IUPAC Name (2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile[4]
Synonyms (S)-Emopamil, Levemopamilo, Levemopamilum[4][5]

Mechanisms of Action

This compound exhibits a unique pharmacological profile, acting on multiple targets. Its primary mechanisms of action include:

  • Calcium Channel Blockade: As a phenylalkylamine, Levemopamil is a calcium channel blocker.[2][4] These agents typically inhibit the influx of calcium ions through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[6][7] This action leads to vasodilation and a reduction in myocardial contractility.[2] Phenylalkylamines are known to exhibit use-dependent blockade, meaning their inhibitory effect is enhanced with repetitive depolarization of the cell membrane.[8]

  • 5-HT2 Receptor Antagonism: Levemopamil is also an inhibitor of 5-hydroxytryptamine (5-HT) type 2 receptors.[1] 5-HT2 receptor antagonists modulate serotonergic signaling, which is implicated in a wide range of physiological and pathological processes.[9][10] This activity contributes to the neuroprotective effects observed with Levemopamil.[11]

  • Emopamil Binding Protein (EBP) Ligand: Levemopamil binds with high affinity to the Emopamil Binding Protein (EBP).[12][13] EBP is an intracellular protein that functions as a Δ8–Δ7 sterol isomerase, an essential enzyme in the cholesterol biosynthesis pathway.[13][14][15] The interaction of Levemopamil with EBP suggests a potential role in modulating cholesterol metabolism and related cellular processes.[14]

Signaling Pathways

The multifaceted nature of Levemopamil's interactions suggests its involvement in several key signaling pathways.

Calcium Channel Blockade Signaling Pathway:

By blocking L-type calcium channels, Levemopamil directly interferes with the influx of extracellular calcium into the cell. This reduction in intracellular calcium concentration inhibits the activation of calcium-dependent signaling cascades that are crucial for muscle contraction.

Calcium_Channel_Blockade Levemopamil Levemopamil L_type_Ca_Channel L-type Calcium Channel Levemopamil->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Mediates Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Muscle_Contraction Muscle Contraction Intracellular_Ca->Muscle_Contraction Inhibits

Figure 1: Levemopamil's inhibition of L-type calcium channels.

5-HT2A Receptor Antagonism Signaling Pathway:

As a 5-HT2A receptor antagonist, Levemopamil likely competitively binds to these G-protein coupled receptors (GPCRs), preventing the binding of serotonin and subsequent activation of downstream signaling. The 5-HT2A receptor is primarily coupled to Gq/11, leading to the activation of phospholipase C (PLC).

HT2A_Antagonism Levemopamil Levemopamil HT2A_Receptor 5-HT2A Receptor Levemopamil->HT2A_Receptor Antagonizes Serotonin Serotonin (5-HT) Serotonin->HT2A_Receptor Activates Gq_11 Gq/11 HT2A_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates Downstream_Signaling Downstream Signaling PLC->Downstream_Signaling

Figure 2: Antagonism of the 5-HT2A receptor by Levemopamil.

Emopamil Binding Protein Interaction Pathway:

Levemopamil's binding to EBP inhibits its function as a sterol isomerase. This leads to an accumulation of Δ8-sterols and a depletion of their Δ7-isomers, thereby altering the cholesterol biosynthesis pathway.

EBP_Interaction Levemopamil Levemopamil EBP Emopamil Binding Protein (Δ8-Δ7 Sterol Isomerase) Levemopamil->EBP Binds and Inhibits Delta7_Sterols Δ7-Sterols EBP->Delta7_Sterols Converts from Delta8_Sterols Δ8-Sterols Delta8_Sterols->EBP Cholesterol_Biosynthesis Cholesterol Biosynthesis Pathway Delta7_Sterols->Cholesterol_Biosynthesis

Figure 3: Levemopamil's interaction with the EBP.

Experimental Protocols

Detailed experimental protocols for the comprehensive characterization of Levemopamil are crucial for reproducible research. The following sections outline methodologies for key experiments.

In Vivo Neuroprotection Assay (Adapted from Heim et al., 1994)

This protocol describes a model to assess the neuroprotective effects of Levemopamil in rats with cerebral oligemia.[11]

Experimental Workflow:

Neuroprotection_Workflow Animal_Model Induce Cerebral Oligemia (Bilateral Carotid Artery Clamping) Drug_Admin Administer Levemopamil (30 mg/kg, i.p.) or Vehicle Animal_Model->Drug_Admin Behavioral_Testing Water Maze Test (8-10 days post-surgery) Drug_Admin->Behavioral_Testing Data_Analysis Analyze Spatial Orientation Deficiencies Behavioral_Testing->Data_Analysis

Figure 4: Workflow for in vivo neuroprotection studies.

Methodology:

  • Animal Model: Wistar rats are anesthetized, and transient cerebral oligemia is induced by bilateral clamping of the carotid arteries.[11] Sham-operated control animals undergo the same surgical procedure without artery clamping.

  • Drug Administration: this compound (30 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) at a specified time point (e.g., 24 hours after vessel occlusion).[11]

  • Behavioral Assessment: Spatial orientation is assessed using a water maze test conducted 8-10 days after the surgical procedure.[11] Parameters such as escape latency to a hidden platform are recorded.

  • Neurochemical Analysis (Optional): After behavioral testing, brain tissue can be collected to measure neurotransmitter levels (e.g., GABA, acetylcholine) in different brain regions to investigate potential neurochemical mechanisms.[11]

In Vitro Precipitation Assay (Adapted from Myrdal et al., 1995)

This protocol is designed to evaluate the potential for a pH-solubilized drug formulation to precipitate upon dilution, mimicking intravenous administration.[16]

Methodology:

  • Formulation Preparation: Prepare a solution of this compound at a specific concentration and pH. An unbuffered formulation and a buffered formulation (using a selected buffer system) should be prepared for comparison.[16]

  • In Vitro Dilution: The drug formulations are diluted with a simulated physiological fluid (e.g., phosphate-buffered saline at pH 7.4) to mimic dilution in the bloodstream.

  • Precipitation Assessment: The diluted solutions are visually inspected for the formation of a precipitate over a defined period. Quantitative analysis can be performed by measuring the turbidity of the solution using a spectrophotometer.

  • In Vivo Correlation (Optional): The formulations can be administered intravenously to an animal model (e.g., rabbit ear model) to assess for the development of phlebitis, providing an in vivo correlation to the in vitro precipitation results.[16]

Synthesis

Discussion and Future Directions

This compound is a pharmacologically complex molecule with potential therapeutic applications, particularly in the realm of neuroprotection. Its ability to penetrate the blood-brain barrier and act on multiple targets, including calcium channels, 5-HT2 receptors, and the Emopamil Binding Protein, makes it a compound of significant interest for further research.

Future studies should focus on elucidating the specific subtypes of calcium channels and 5-HT receptors that Levemopamil interacts with and determining its binding affinities and functional activities at these targets. Furthermore, the downstream consequences of EBP inhibition by Levemopamil warrant a more in-depth investigation to understand its potential impact on cholesterol homeostasis and related signaling pathways in various cell types, especially in the central nervous system. The development of detailed and reproducible synthesis protocols would also be beneficial for the broader research community.

Disclaimer: This document is intended for informational and research purposes only. This compound is a research chemical and should be handled by qualified professionals in a laboratory setting.

References

In Vitro Profile of Levemopamil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the available in vitro research on Levemopamil hydrochloride. Due to the limited availability of direct studies on Levemopamil, this guide heavily references data from studies on Verapamil, a structurally and functionally similar phenylalkylamine calcium channel blocker. Levemopamil is considered an analogue of Verapamil, and therefore, the in vitro characteristics of Verapamil are presented here as a predictive profile for Levemopamil.

Core In Vitro Activities: P-glycoprotein Inhibition and Calcium Channel Blockade

This compound, akin to its analogue Verapamil, is anticipated to exhibit two primary mechanisms of action in vitro: the inhibition of the P-glycoprotein (P-gp) efflux pump and the blockade of L-type calcium channels. These activities contribute to its potential as a multidrug resistance (MDR) reversing agent and a cardiovascular drug.

P-glycoprotein (P-gp) Inhibition and Reversal of Multidrug Resistance

P-glycoprotein is a transmembrane efflux pump that is overexpressed in many cancer cell lines and is a primary mechanism of multidrug resistance. P-gp actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.

Levemopamil is expected to competitively inhibit P-gp, thereby increasing the intracellular accumulation and cytotoxicity of chemotherapeutic drugs in resistant cancer cells. This effect is not typically observed in non-resistant parental cell lines.[1] Studies on Verapamil have shown that it can decrease the expression of P-gp at both the mRNA and protein levels, suggesting a transcriptional or post-transcriptional mechanism of action.[2][3]

Calcium Channel Blockade

As a phenylalkylamine derivative, Levemopamil is predicted to block L-type calcium channels. This action inhibits the influx of extracellular calcium ions into cells, which can have various downstream effects, including the modulation of cellular proliferation and the induction of apoptosis in certain cancer cell lines.[4]

Quantitative In Vitro Data (Based on Verapamil Studies)

The following tables summarize quantitative data from in vitro studies on Verapamil, which can be considered indicative of Levemopamil's potential activity.

Table 1: Inhibition of P-glycoprotein (P-gp) by Verapamil

Assay TypeCell LineP-gp SubstrateIC50 (µM)Reference
Rhodamine 123 AccumulationMCF7RRhodamine 1232.5 ± 0.4[5]
[3H]azidopine PhotolabelingLoVo-R[3H]azidopineNot specified[6]
Calcein-AM EffluxMRP1-BHK-21CalceinNot specified[7]

Table 2: Reversal of Multidrug Resistance by Verapamil

Cell LineChemotherapeutic AgentVerapamil ConcentrationFold Increase in SensitivityReference
CEM/VCR 1000Epirubicin3 µg/mL (~4.9 µM)10-fold[8]
CEM/VCR 1000Epirubicin10 µg/mL (~16.4 µM)19-fold[8]
2780AD, MCF7/AdrR, H69LX10Adriamycin6.6 µM10-12-fold[1]
LoVo-RDoxorubicinNot specified41.3 ± 5.0-fold[6]

Table 3: Cytotoxicity of Verapamil

Cell LineAssayIC50Incubation TimeReference
HL-60MTT50 µg/mL (~82 µM)24 hours[9]
HCTMTTDose-dependent inhibition observed6, 12, 24, 48 hours[4]
U937MTT~1.0 mM24 hours[10]
THP-1MTT~1.5 mM24 hours[10]
Caco-2MTT104 µg/mL (~170 µM)Not specified[11]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., HCT, HL-60)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the Levemopamil-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve Levemopamil).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[9]

  • Formazan Crystal Formation: Incubate the plates for an additional 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Levemopamil that inhibits cell growth by 50%).

P-glycoprotein Inhibition Assay using Rhodamine 123

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.

Materials:

  • P-gp-overexpressing cell line (e.g., MCF7R, Namalwa/MDR1) and a corresponding parental cell line.

  • Rhodamine 123 stock solution.

  • This compound stock solution.

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in a suitable buffer (e.g., RPMI 1640 without FBS) at a concentration of 5 x 10^5 cells/mL.[6]

  • Incubation with Inhibitor and Substrate: Treat the cells with various concentrations of this compound (or a known P-gp inhibitor like Verapamil as a positive control). Simultaneously, add Rhodamine 123 to a final concentration of approximately 1.3 µM.[6]

  • Influx Period: Incubate the cells for 1 hour at 37°C to allow for the influx of Rhodamine 123.[6]

  • Washing: Wash the cells twice with ice-cold buffer to remove extracellular Rhodamine 123.[6]

  • Efflux Period: Resuspend the cells in fresh, pre-warmed buffer (with or without the inhibitor) and incubate for an additional 2 hours at 37°C to allow for the efflux of the dye.[6]

  • Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of Levemopamil indicates inhibition of P-gp-mediated efflux.

In Vitro Calcium Channel Blocking Assay (Conceptual)

While a specific, detailed protocol for Levemopamil is not available, a common method to assess calcium channel blockade is through whole-cell patch-clamp electrophysiology.

Principle: This technique measures the flow of ions through calcium channels in the cell membrane. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ionic currents. A calcium channel blocker would reduce the influx of calcium ions upon depolarization of the cell membrane.

Conceptual Workflow:

  • Cell Preparation: Culture cells known to express L-type calcium channels (e.g., cardiomyocytes, specific neuronal cell lines).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Baseline Current Measurement: Apply a voltage protocol to elicit calcium channel currents and record the baseline current.

  • Compound Application: Perfuse the cell with a solution containing this compound.

  • Post-Treatment Current Measurement: Apply the same voltage protocol and record the calcium channel currents in the presence of the compound.

  • Data Analysis: A reduction in the amplitude of the calcium current in the presence of Levemopamil would indicate a blocking effect on the calcium channels.

Visualizations

Signaling Pathways and Experimental Workflows

P_Glycoprotein_Inhibition cluster_cell Multidrug Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapeutic Drug Pgp->Drug_out Drug_in Chemotherapeutic Drug (e.g., Doxorubicin) Drug_in->Pgp Efflux Nucleus Nucleus (Apoptosis) Drug_in->Nucleus Increased Intracellular Concentration Extracellular Extracellular Space Drug_out->Extracellular Levemopamil Levemopamil HCl Levemopamil->Pgp Inhibition Extracellular->Drug_in Extracellular->Levemopamil

Caption: P-glycoprotein Inhibition by this compound.

Calcium_Channel_Blockade cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_Channel L-type Calcium Channel Ca_ion_in Ca²⁺ Ca_Channel->Ca_ion_in Ca_ion_out Ca²⁺ Ca_ion_out->Ca_Channel Influx Downstream Downstream Signaling (e.g., Proliferation, Contraction) Ca_ion_in->Downstream Reduced Influx Leads to Modulation of Signaling Levemopamil Levemopamil HCl Levemopamil->Ca_Channel Blockade Extracellular Extracellular Space Extracellular->Ca_ion_out

Caption: L-type Calcium Channel Blockade by this compound.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Levemopamil HCl (various concentrations) start->treat incubate Incubate (e.g., 24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (1.5-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: MTT Assay Experimental Workflow.

References

Methodological & Application

Application Notes and Protocols for Levemopamil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levemopamil hydrochloride is a calcium channel blocker utilized in cardiovascular research. Proper dissolution and formulation are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo studies. The information herein is intended to guide researchers in preparing stable and effective solutions for cell-based assays and animal models.

Physicochemical Properties

This compound is the hydrochloride salt of Levemopamil, a phenylalkylamine derivative. It is a weakly basic compound.

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[1]Recommended for preparing high-concentration stock solutions.
WaterSparingly solubleSolubility is pH-dependent. Precipitation may occur upon dilution in neutral buffers.[2]
EthanolData not readily availableMay be used as a co-solvent in some formulations.
Phosphate Buffered Saline (PBS)Poorly solubleProne to precipitation, especially at physiological pH.

Protocols for In Vitro Experiments

For cell-based assays, it is crucial to minimize solvent-induced cytotoxicity. Therefore, the final concentration of organic solvents like DMSO should be kept to a minimum.

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 370.96 g/mol , dissolve 3.71 mg of the compound in 1 mL of DMSO.[1]

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1]

Preparation of Working Solutions for Cell Culture
  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can be cytotoxic. For sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.

G cluster_stock Stock Solution Preparation cluster_working Working Solution for Cell Culture stock_weigh Weigh Levemopamil HCl stock_dmso Add Anhydrous DMSO stock_weigh->stock_dmso stock_vortex Vortex to Dissolve stock_dmso->stock_vortex stock_aliquot Aliquot and Store at -20°C stock_vortex->stock_aliquot work_thaw Thaw Stock Solution stock_aliquot->work_thaw work_dilute Serially Dilute in Culture Medium work_thaw->work_dilute work_final Final DMSO ≤ 0.1-0.5% work_dilute->work_final work_control Prepare Vehicle Control work_dilute->work_control

Figure 1. Workflow for preparing this compound solutions for in vitro experiments.

Protocols for In Vivo Experiments

Formulating this compound for in vivo studies is more challenging due to its poor aqueous solubility and the potential for precipitation upon injection into the bloodstream. The following is a general protocol for preparing a vehicle for hydrophobic compounds.

Recommended Vehicle Composition

A commonly used vehicle for administering hydrophobic compounds in vivo consists of a mixture of DMSO, a solubilizing agent like polyethylene glycol (PEG), and an aqueous solution such as saline or PBS.

Table 2: Example Vehicle for In Vivo Administration

ComponentPercentage (v/v)Purpose
DMSO5-10%Primary solvent for the compound.
PEG 300/40030-40%Co-solvent and solubilizing agent.
Saline (0.9% NaCl) or PBS50-65%Aqueous base for injection.
Preparation of this compound Formulation for Injection
  • Dissolution in DMSO: Dissolve the required amount of this compound in the specified volume of DMSO. Ensure complete dissolution.

  • Addition of Co-solvent: Add the polyethylene glycol to the DMSO solution and mix thoroughly.

  • Aqueous Phase Addition: Slowly add the saline or PBS to the organic phase while vortexing to prevent precipitation.

  • Final Formulation: The final solution should be clear. If precipitation occurs, gentle warming or sonication may be attempted. However, the formulation may need to be optimized by adjusting the ratios of the components.

  • Vehicle Control: A vehicle control containing the same ratio of DMSO, PEG, and saline/PBS without the this compound should be prepared and administered to a control group of animals.

  • pH Adjustment: For intravenous administration, it is critical to ensure the final pH of the formulation is close to physiological pH (7.4) to avoid phlebitis. A buffered formulation may be necessary to prevent precipitation upon dilution with blood.[2]

Mechanism of Action: Signaling Pathway

Levemopamil is a calcium channel blocker that primarily targets L-type calcium channels. By inhibiting the influx of extracellular calcium into cells, it exerts its effects on various tissues, particularly vascular smooth muscle and cardiac muscle.

G cluster_smooth_muscle Vascular Smooth Muscle Levemopamil Levemopamil HCl L_type_Ca_Channel L-type Calcium Channel Levemopamil->L_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx prevents Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin inhibits MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK inhibits Myosin_LC_P Myosin Light Chain Phosphorylation MLCK->Myosin_LC_P inhibits Contraction Muscle Contraction Myosin_LC_P->Contraction inhibits Vasodilation Vasodilation Contraction->Vasodilation

Figure 2. Simplified signaling pathway of this compound in vascular smooth muscle.

Stability and Storage

  • Powder: Store this compound powder in a dry, dark place at 0-4°C for short-term storage and at -20°C for long-term storage.[1]

  • Stock Solutions: Store DMSO stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions for each experiment.

Safety Precautions

  • Handle this compound powder in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for Levemopamil Hydrochloride Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct stability data for levemopamil hydrochloride is publicly available. The following application notes and protocols are substantially based on data from verapamil hydrochloride, a structurally and functionally related phenylalkylamine calcium channel blocker. These guidelines should be adapted and validated for specific formulations and storage conditions of this compound.

Introduction

Levemopamil is a calcium channel blocker belonging to the phenylalkylamine class. As with any pharmaceutical solution, ensuring the stability and integrity of this compound solutions is critical for research accuracy, drug efficacy, and safety. This document provides a summary of recommended storage conditions, potential degradation pathways, and detailed protocols for assessing the stability of this compound solutions.

Recommended Storage Conditions

Proper storage is essential to maintain the potency and purity of this compound solutions. Based on information for the solid compound and general best practices for similar molecules, the following conditions are recommended for solutions:

Storage ConditionTemperatureDurationLight ExposureAtmosphere
Short-term 0 - 4 °CDays to weeksProtect from lightTightly sealed
Long-term -20 °CMonths to yearsProtect from lightTightly sealed

Note: this compound is reported to be light-sensitive[1]. Therefore, all solutions should be stored in amber vials or otherwise protected from light. For solutions prepared in solvents such as DMSO, it is crucial to prevent moisture absorption by ensuring containers are tightly sealed.

Stability Profile and Degradation

Forced degradation studies on the related compound, verapamil hydrochloride, indicate that this compound solutions may be susceptible to degradation under certain stress conditions.

Stress ConditionObserved Degradation (Verapamil HCl)Potential Degradation Products
Acidic Hydrolysis StableMinimal degradation expected
Basic Hydrolysis Degradation observedHydrolytic degradation products
Oxidative Stress Degradation observedOxidized derivatives
Thermal Stress Stable up to 180°C (solid state)Thermally induced degradation products
Photolytic Stress StableMinimal degradation expected

Experimental Protocols

The following protocols are adapted from established methods for verapamil hydrochloride and can be used as a starting point for validating a stability-indicating assay for this compound.

Protocol 1: Stability-Indicating UPLC Method

This protocol describes a reverse-phase ultra-performance liquid chromatography (RP-UPLC) method for the quantitative analysis of this compound in the presence of its potential degradation products.

4.1.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Methanol (HPLC grade)

4.1.2. Chromatographic Conditions

  • Column: Shimpak XR ODS, 75mm × 3.0mm, 1.7µm particle size (or equivalent)

  • Mobile Phase: Gradient elution with a mixture of ammonium formate buffer, orthophosphoric acid, and acetonitrile.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 50°C

  • UV Detection: 278 nm

  • Injection Volume: 1.0 µL

4.1.3. Preparation of Solutions

  • Standard Stock Solution (0.2 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 50 mL of methanol.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution appropriately with the mobile phase.

4.1.4. Method Validation Parameters The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, and limits of detection and quantification.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to identify potential degradation products.

4.2.1. Preparation of Stressed Samples Prepare solutions of this compound (e.g., 0.2 mg/mL in methanol) and subject them to the following conditions:

  • Acid Hydrolysis: Add 1 mL of the stock solution to a 10 mL volumetric flask, add 1 mL of 1N HCl, and keep at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Add 1 mL of the stock solution to a 10 mL volumetric flask, add 1 mL of 0.1N NaOH, and keep at 60°C for 24 hours. Neutralize with 0.1N HCl before analysis.

  • Oxidative Degradation: Add 1 mL of the stock solution to a 10 mL volumetric flask and add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a solution from the stressed solid for analysis.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

4.2.2. Analysis Analyze the stressed samples using the validated UPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.

Visualizations

Signaling Pathway

Levemopamil, as a phenylalkylamine calcium channel blocker, is expected to primarily target L-type voltage-gated calcium channels (VGCCs). The following diagram illustrates the general signaling pathway affected by the blockage of these channels.

L_type_Calcium_Channel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal Depolarization Signal VGCC L-type Voltage-Gated Calcium Channel (VGCC) Signal->VGCC Activates Ca_ion Ca²⁺ VGCC->Ca_ion Ca²⁺ Influx Calmodulin Calmodulin Ca_ion->Calmodulin Binds CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex Downstream Downstream Signaling Cascades (e.g., MAPK pathway) CaM_Complex->Downstream Gene_Expression Gene Expression Downstream->Gene_Expression Levemopamil This compound Levemopamil->VGCC Blocks

Caption: L-type Calcium Channel Signaling Pathway Blocked by Levemopamil.

Experimental Workflow

The following diagram outlines the workflow for assessing the stability of a this compound solution.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Solution Prepare Levemopamil HCl Solution Divide_Samples Divide into Aliquots Prep_Solution->Divide_Samples Acid Acidic Hydrolysis Divide_Samples->Acid Base Basic Hydrolysis Divide_Samples->Base Oxidation Oxidative Stress Divide_Samples->Oxidation Thermal Thermal Stress Divide_Samples->Thermal Photo Photolytic Stress Divide_Samples->Photo UPLC_Analysis UPLC Analysis Acid->UPLC_Analysis Base->UPLC_Analysis Oxidation->UPLC_Analysis Thermal->UPLC_Analysis Photo->UPLC_Analysis Data_Analysis Data Analysis (Peak Purity, % Degradation) UPLC_Analysis->Data_Analysis

Caption: Workflow for Forced Degradation Stability Assessment.

References

Application Notes and Protocols for the Quantification of Levemopamil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Levemopamil hydrochloride, the levorotatory isomer of Verapamil, is a calcium channel blocker used in the management of cardiovascular conditions. Accurate and precise quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. This document provides detailed application notes and protocols for various analytical methods applicable to the quantification of this compound, based on established methods for Verapamil hydrochloride. Stereoisomers like Levemopamil and Verapamil often exhibit similar chromatographic and spectrophotometric properties, making these methods highly relevant.

Analytical Methods Overview

Several analytical techniques have been successfully employed for the quantification of Verapamil hydrochloride and are adaptable for this compound. These include High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. bioanalysis).

Data Presentation: Quantitative Method Parameters

The following table summarizes the key quantitative parameters of various analytical methods reported for Verapamil hydrochloride, which are expected to be similar for this compound.

MethodMatrixLinearity RangeLimit of Quantification (LOQ)Accuracy/RecoveryPrecision (%RSD)
RP-HPLC-UV [1][2]Rabbit Plasma0.025 - 5.0 µg/mL0.025 µg/mL≥98.96 ± 2.68%≤3.68%
RP-HPLC-UV [3]Tablets100 - 300 µg/mL (50-150% of target)Not ReportedNot Reported0.27% (Instrument)
LC-MS/MS [4]Human Plasma1.00 - 500 ng/mL1.00 ng/mL98.2 - 100.8%< 5.8% (Inter-batch)
HPLC-MS/MS [5]Caco-2 Cell Monolayers1 - 100 ng/mL1 ng/mL102.69%0.334 - 0.612% (Between-run)
UPLC-UV [6]Bulk DrugNot ReportedNot ReportedValidatedValidated
UV-Vis Spectrophotometry [7]Formulations0 - 340 µg/mLNot ReportedNot Reported0.3 - 0.82%
UV-Vis Spectrophotometry [8]Formulations10.0 - 200.0 µg/mLNot ReportedNot ReportedNot Reported

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of this compound in pharmaceutical dosage forms and biological fluids.

Protocol for Quantification in Rabbit Plasma [1][2]

  • Chromatographic System:

    • HPLC system with UV-Vis detector.

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and 0.1% Tetrahydrofuran (THF) in water (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 278 nm.

    • Injection Volume: 50 µL.

    • Column Temperature: 25°C.

    • Internal Standard: Carvedilol.

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add the internal standard solution.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex mix and centrifuge to separate the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the reconstituted sample into the HPLC system.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 0.025 to 5 µg/mL).

    • Process the standards using the same sample preparation procedure as the unknown samples.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the drug are expected.

Protocol for Quantification in Human Plasma [4]

  • Chromatographic and Mass Spectrometric System:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • Column: C8 analytical column.

    • Mobile Phase: Methanol and water (70:30, v/v) with 12 mM formic acid.

    • Flow Rate: Adjusted for optimal separation (e.g., 0.2-0.4 mL/min).

    • Ionization Mode: Positive ion electrospray.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Internal Standard: Metoprolol.

  • Sample Preparation (Plasma):

    • To a plasma sample, add the internal standard.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

    • Inject into the LC-MS/MS system.

  • Standard Preparation:

    • Prepare a stock solution of this compound.

    • Prepare calibration standards by spiking blank human plasma with known concentrations (e.g., 1.00-500 ng/mL).

    • Process the standards using the same extraction procedure.

  • Data Analysis:

    • Generate a calibration curve using the peak area ratios of the analyte to the internal standard versus concentration.

    • Quantify the unknown samples using the regression equation from the calibration curve.

UV-Visible Spectrophotometry

This is a simpler and more accessible method, suitable for the quantification of this compound in pharmaceutical formulations where the drug concentration is high.

Protocol for Quantification in Pharmaceutical Formulations [7]

  • Principle:

    • This method is based on the oxidation of the drug with chloramine-T in a hydrochloric acid medium, which produces a yellow-colored product with a maximum absorbance at 425 nm.

  • Reagents:

    • Standard this compound solution.

    • Chloramine-T solution.

    • Hydrochloric acid.

  • Procedure:

    • Accurately weigh and powder a number of tablets.

    • Dissolve a quantity of the powder equivalent to a known amount of this compound in a suitable solvent and dilute to a known volume.

    • Filter the solution.

    • Take an aliquot of the filtrate and add the specified amounts of hydrochloric acid and chloramine-T solution.

    • Allow the reaction to proceed for the optimized time.

    • Measure the absorbance of the resulting yellow-colored solution at 425 nm against a reagent blank.

  • Standard Preparation:

    • Prepare a standard solution of this compound.

    • Prepare a series of calibration standards covering the expected concentration range of the sample (e.g., 0-340 µg/mL).

    • Treat the standards with the same reagents as the sample.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizations

Experimental Workflows

HPLC_Sample_Preparation cluster_plasma Plasma Sample Preparation for HPLC Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject

Caption: Workflow for plasma sample preparation for HPLC analysis.

LCMSMS_Sample_Preparation cluster_lcms Sample Preparation for LC-MS/MS Bioanalysis Plasma_Sample Plasma Sample Add_IS_LCMS Add Internal Standard Plasma_Sample->Add_IS_LCMS LLE Liquid-Liquid Extraction Add_IS_LCMS->LLE Vortex_Centrifuge Vortex & Centrifuge LLE->Vortex_Centrifuge Separate_Organic Separate Organic Layer Vortex_Centrifuge->Separate_Organic Evaporate_Dry Evaporate to Dryness Separate_Organic->Evaporate_Dry Reconstitute_MP Reconstitute in Mobile Phase Evaporate_Dry->Reconstitute_MP Inject_LCMS Inject into LC-MS/MS Reconstitute_MP->Inject_LCMS

Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.

UVVis_Quantification_Logic cluster_uvvis Logic for UV-Vis Spectrophotometric Quantification Start Start Prepare_Sample Prepare Sample Solution from Formulation Start->Prepare_Sample Prepare_Standards Prepare Calibration Standards Start->Prepare_Standards Reaction React with Oxidizing Agent (e.g., Chloramine-T) Prepare_Sample->Reaction Prepare_Standards->Reaction Measure_Absorbance Measure Absorbance at 425 nm Reaction->Measure_Absorbance Calibration_Curve Construct Calibration Curve (Absorbance vs. Concentration) Measure_Absorbance->Calibration_Curve Calculate_Conc Calculate Sample Concentration Calibration_Curve->Calculate_Conc End End Calculate_Conc->End

Caption: Logical workflow for UV-Vis spectrophotometric quantification.

References

Levemopamil Hydrochloride: Application Notes and Protocols for Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Levemopamil hydrochloride in patch clamp electrophysiology studies. Levemopamil is a calcium channel blocker and a 5-HT2 antagonist.[1] As a derivative of verapamil, its mechanism of action is primarily understood through the lens of its parent compound's effects on voltage-gated calcium channels. This document outlines its mechanism of action, provides detailed protocols for its application in patch clamp experiments, and presents expected quantitative data based on studies of the closely related compound, verapamil.

Mechanism of Action

Levemopamil, like its parent compound verapamil, is a phenylalkylamine that primarily targets L-type and, to a lesser extent, T-type voltage-gated calcium channels.[2][3] The blockade of these channels is state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated states compared to the resting state. This results in a more pronounced block at more depolarized membrane potentials and with higher frequencies of channel activation.

The primary mechanism of action involves the intracellular blockade of the calcium channel pore. This inhibition of calcium influx across the cell membrane leads to a reduction in intracellular calcium concentration, which in turn modulates a variety of cellular processes, including muscle contraction, hormone secretion, and gene expression.[4]

Signaling Pathway of Levemopamil Action

cluster_membrane Cell Membrane Ca_channel Voltage-Gated Calcium Channel (L-type/T-type) Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Open State Levemopamil_in Levemopamil (intracellular) Levemopamil_in->Ca_channel Blocks Pore Levemopamil_in->Ca_influx Inhibits Levemopamil_out Levemopamil (extracellular) Levemopamil_out->Ca_channel Enters cell Cellular_response Cellular Response (e.g., Contraction, Neurotransmission) Ca_influx->Cellular_response Triggers start Start cell_prep Cell Preparation (HEK293 or Cardiomyocytes) start->cell_prep solution_prep Prepare External and Internal Solutions start->solution_prep patch Establish Whole-Cell Patch Clamp Configuration cell_prep->patch solution_prep->patch protocol Apply Voltage Clamp Protocol patch->protocol drug_app Apply Levemopamil HCl (Concentration Gradient) protocol->drug_app data_acq Data Acquisition (Record Currents) drug_app->data_acq analysis Data Analysis (IC50, Kinetics) data_acq->analysis end End analysis->end cluster_channel_states Calcium Channel States cluster_drug_affinity Levemopamil Affinity Resting Resting State Low_Affinity Low Affinity Resting->Low_Affinity Open Open State High_Affinity High Affinity Open->High_Affinity Inactivated Inactivated State Inactivated->High_Affinity

References

Application Notes and Protocols for Levemopamil Hydrochloride in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levemopamil hydrochloride is a calcium channel blocker belonging to the phenylalkylamine class, structurally related to Verapamil. It also exhibits 5-HT2 receptor antagonist activity.[1] While its primary research application has been explored in the context of neurological disorders due to its ability to penetrate the blood-brain barrier, its classification as a calcium channel blocker suggests significant potential for application in cardiovascular research.[1] These notes provide a comprehensive overview of the anticipated cardiovascular effects of this compound, based on the well-established pharmacological profile of its close analog, Verapamil. The provided protocols and data are intended to serve as a guide for designing and conducting preclinical cardiovascular studies with this compound.

Mechanism of Action: L-type Calcium Channel Blockade

This compound is expected to exert its cardiovascular effects primarily through the blockade of L-type calcium channels, which are crucial for the contractile processes in cardiac and vascular smooth muscle.[2][3] By inhibiting the influx of calcium ions into these cells, Levemopamil would lead to a cascade of downstream effects, including negative inotropy, chronotropy, and dromotropy in the heart, as well as vasodilation of arteries and arterioles.[2]

cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Ca2+ Intracellular Ca2+ Intracellular Ca2+ Ca2+ Influx->Intracellular Ca2+ Contraction Contraction Intracellular Ca2+->Contraction Levemopamil HCl Levemopamil HCl Levemopamil HCl->L-type Ca2+ Channel Blocks

Mechanism of action of this compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in cardiovascular models, the following tables summarize the well-documented effects of its structural analog, Verapamil. This information can be used as a reference point for designing dose-response studies and interpreting results with Levemopamil.

Table 1: Electrophysiological Effects of Verapamil

ParameterSpeciesPreparationConcentrationEffect
Sinus RateRabbitIsolated Right Atrium1 x 10-7 MSignificant slowing
A-H IntervalDogConscious< 152 ng/mL (plasma)Prolongation
H-V IntervalDogConscious< 152 ng/mL (plasma)No significant change
QRS IntervalDogConscious< 152 ng/mL (plasma)No significant change

Data sourced from electrophysiological studies on Verapamil.[4][5]

Table 2: Hemodynamic Effects of Verapamil

ParameterSpeciesModelConcentration/DoseEffect
Mean Aortic PressureDogOpen-chest> 200 ng/mL (plasma)24% decrease
Cardiac OutputDogOpen-chest> 200 ng/mL (plasma)Decrease
Systemic Vascular ResistanceDogOpen-chest> 400 ng/mL (plasma)Decrease
Left Ventricular dp/dtDogOpen-chest> 200 ng/mL (plasma)Decrease
Heart RateDogAnesthetized0.025 mg/kg (IV)Significant increase

Data sourced from hemodynamic studies on Verapamil.[5]

Table 3: In Vitro Effects of Verapamil on Myocardial Contractility

ParameterSpeciesPreparationIC50
Twitch TensionSheepTrabecular Muscle1000 ± 240 nM

This value represents the concentration required to inhibit twitch tension by 50% and is indicative of the negative inotropic effect.

Experimental Protocols

The following are generalized protocols for assessing the cardiovascular effects of a calcium channel blocker like this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Protocol 1: In Vitro Assessment of Vasodilator Activity

Objective: To determine the concentration-dependent vasodilator effect of this compound on isolated arterial rings.

Model: Thoracic aortic rings from rats or rabbits.

Methodology:

  • Tissue Preparation: Isolate the thoracic aorta and cut it into 2-3 mm rings. Suspend the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM).

  • Concentration-Response Curve: Once a stable contraction is achieved, add this compound in a cumulative manner to the organ bath, with concentrations typically ranging from 1 nM to 100 µM.

  • Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC50 value.

A Isolate Aortic Rings B Suspend in Organ Bath A->B C Induce Contraction (e.g., Phenylephrine) B->C D Add Levemopamil HCl (Cumulative Concentrations) C->D E Record Tension D->E F Calculate % Relaxation & EC50 E->F

Workflow for in vitro vasodilation assay.
Protocol 2: In Vivo Hemodynamic Assessment

Objective: To evaluate the effects of this compound on blood pressure, heart rate, and other hemodynamic parameters in an in vivo model.

Model: Anesthetized rats or dogs.

Methodology:

  • Animal Preparation: Anesthetize the animal and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Baseline Measurement: Record baseline hemodynamic parameters, including systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate, for a stabilization period.

  • Drug Administration: Administer this compound intravenously as a bolus injection or a continuous infusion at various doses.

  • Data Acquisition and Analysis: Continuously record hemodynamic parameters. Analyze the dose-dependent changes from baseline.

Protocol 3: Electrophysiological Studies on Isolated Heart Preparations

Objective: To investigate the effects of this compound on cardiac electrophysiological parameters.

Model: Langendorff-perfused isolated heart from guinea pig or rabbit.

Methodology:

  • Heart Preparation: Isolate the heart and mount it on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit solution.

  • Electrode Placement: Place recording electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG) or use microelectrodes to record action potentials from specific cardiac regions (e.g., sinoatrial node, atrioventricular node, Purkinje fibers).

  • Drug Perfusion: After recording baseline electrophysiological parameters, perfuse the heart with increasing concentrations of this compound.

  • Parameter Measurement: Measure changes in heart rate, P-R interval, QRS duration, Q-T interval, and action potential characteristics (e.g., amplitude, duration, upstroke velocity).

Conclusion

This compound, as a phenylalkylamine calcium channel blocker, is a promising compound for cardiovascular research. The provided application notes, data tables (based on Verapamil), and experimental protocols offer a foundational framework for investigating its potential therapeutic applications in cardiovascular diseases such as hypertension, angina, and arrhythmias. It is imperative for researchers to conduct detailed dose-finding and characterization studies to establish the specific pharmacological profile of this compound in various cardiovascular models.

References

Troubleshooting & Optimization

Preventing Levemopamil hydrochloride degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Levemopamil hydrochloride in solution. Below you will find a troubleshooting guide and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected decrease in this compound concentration in solution over a short period. pH Instability: The solution pH may be promoting hydrolytic degradation of the nitrile group to a carboxylic acid or amide.Buffer the solution to a stable pH range, typically between 4 and 6. Avoid highly acidic or alkaline conditions.
Oxidation: The tertiary amine in the Levemopamil molecule is susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions.Degas the solvent before use and consider adding an antioxidant such as ascorbic acid or sodium metabisulfite. Use high-purity solvents and glassware to minimize metal ion contamination.
Discoloration or precipitation in the solution upon storage. Photodegradation: Exposure to UV or visible light can induce degradation of the aromatic rings and other chromophores in the molecule.Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions.
Temperature Fluctuation: Higher temperatures can accelerate the rate of all degradation pathways.Store stock solutions and experimental samples at controlled, cool temperatures (e.g., 2-8°C) unless the experimental protocol requires otherwise.
Inconsistent results in bioassays or analytical measurements. Solvent Reactivity: The choice of solvent can impact stability. Some organic solvents may contain impurities that can react with this compound.Use high-purity, HPLC-grade solvents. If possible, prepare fresh solutions before each experiment or validate the stability in the chosen solvent over the intended duration of use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, the most likely degradation pathways for this compound are hydrolysis of the nitrile group and oxidation of the tertiary amine. The nitrile group can hydrolyze under acidic or basic conditions to form a carboxylic acid or an amide intermediate. The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. The aromatic rings also present a potential for photodegradation upon exposure to light.

Q2: How can I perform a forced degradation study for this compound?

A2: A forced degradation study, as recommended by the International Conference on Harmonization (ICH) guidelines, involves exposing the drug substance to various stress conditions to identify potential degradation products and establish its stability-indicating profile. A general protocol is outlined below.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be able to separate the intact this compound from all potential degradation products. UV-Vis spectrophotometry can also be used, but it may not be able to distinguish between the parent drug and its degradants if they have similar chromophores.

Q4: Are there any known stabilizers for this compound in solution?

A4: While specific stabilizers for this compound are not extensively documented in publicly available literature, general strategies for stabilizing similar molecules can be applied. These include the use of pH buffers (e.g., citrate or phosphate buffers) to maintain an optimal pH, antioxidants (e.g., ascorbic acid, BHT) to prevent oxidative degradation, and chelating agents (e.g., EDTA) to sequester metal ions that can catalyze oxidation.

Quantitative Data Summary

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNo. of DegradantsObservations
Acid Hydrolysis 0.1 M HCl
Base Hydrolysis 0.1 M NaOH
Oxidation 3% H₂O₂
Thermal Dry Heat
Photolytic UV/Visible Light

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The concentrations and durations may need to be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture (e.g., at 60°C) for a specified period.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature or heat gently for a specified period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.

    • Thermal Degradation: Place the solid drug substance in a controlled temperature oven (e.g., 70°C) for a specified period. Also, expose a solution of the drug to the same conditions.

    • Photolytic Degradation: Expose a solution of the drug to a photostability chamber with a controlled light source (e.g., ICH option 1 or 2) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Visualizations

degradation_pathway Levemopamil This compound Hydrolysis Hydrolysis (Acid/Base) Levemopamil->Hydrolysis Oxidation Oxidation Levemopamil->Oxidation [O] Photolysis Photolysis Levemopamil->Photolysis Amide Amide Intermediate Hydrolysis->Amide H₂O N_Oxide N-Oxide Degradant Oxidation->N_Oxide Photo_Degradants Photodegradation Products Photolysis->Photo_Degradants CarboxylicAcid Carboxylic Acid Degradant Amide->CarboxylicAcid H₂O

Caption: Potential degradation pathways of this compound.

experimental_workflow start Prepare Levemopamil HCl Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze end Identify Degradation Products & Determine Degradation Rate analyze->end

Caption: General workflow for a forced degradation study.

Levemopamil hydrochloride off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Levemopamil hydrochloride in experimental settings. Given that Levemopamil is a phenylalkylamine L-type calcium channel blocker, its off-target profile is often comparable to its well-studied parent compound, verapamil. Much of the data presented here is based on studies of verapamil, providing a strong predictive framework for understanding and troubleshooting experiments with Levemopamil.

Troubleshooting Guides

This section addresses specific issues researchers may encounter during their experiments, presented in a question-and-answer format.

Question 1: I am observing unexpected electrophysiological effects, such as prolonged action potential duration or arrhythmias, in my cardiac cell model. Isn't Levemopamil supposed to be a calcium channel blocker?

Answer: While Levemopamil's primary therapeutic action is blocking L-type calcium channels, it is also known to have significant off-target effects on other ion channels, most notably the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][2] Blockade of the hERG channel, which is crucial for cardiac repolarization, can lead to a prolongation of the action potential, a phenomenon that can induce arrhythmias like Torsades de Pointes.[1]

If you observe such effects, consider the following:

  • Concentration Dependence: The blockade of hERG channels is concentration-dependent. You may be using a concentration of Levemopamil that is sufficient to inhibit hERG channels in your specific cell system.

  • Multi-channel Effects: Phenylalkylamines can affect multiple ion currents. Verapamil, for instance, has been shown to inhibit not only L-type calcium currents and hERG currents but also sodium currents at higher concentrations.[3] The net effect on the action potential will be a combination of these on- and off-target activities.

Question 2: My experimental results in a neuronal cell line are inconsistent with pure L-type calcium channel blockade. Are there other potential off-targets in the nervous system?

Answer: Yes, Levemopamil and other phenylalkylamines have known off-target interactions with receptors highly expressed in the central nervous system, particularly Sigma-1 receptors and the Emopamil Binding Protein (EBP) .[4][5]

  • Sigma-1 Receptors: These are intracellular chaperone proteins located at the endoplasmic reticulum.[6][7] Their modulation can influence a wide range of cellular processes, including neuronal signaling, and is not related to L-type calcium channel activity.

  • Emopamil Binding Protein (EBP): As the name suggests, this protein was identified due to its high affinity for emopamil, a compound structurally related to Levemopamil.[8][9] EBP is an enzyme involved in cholesterol biosynthesis and has been identified as being structurally similar to sigma-2 receptors.[5][8]

If your results are anomalous, it is plausible that Levemopamil is modulating signaling pathways through these off-target receptors.

Question 3: The inhibitory concentration (IC50) of my this compound seems to vary significantly between experiments. What could be causing this variability?

Answer: This is a critical issue, especially when studying hERG channel blockade. The IC50 for verapamil on hERG channels has been reported across a wide range, from the nanomolar to the micromolar range.[2][3][10] This variability can be attributed to several experimental factors:

  • Temperature: Electrophysiological recordings are highly sensitive to temperature. Experiments conducted at physiological temperatures (e.g., 37°C) may yield different results from those at room temperature.[10][11]

  • Voltage Protocol: The specific voltage-clamp protocol used can significantly impact the measured IC50. The block of hERG channels by verapamil is use- and frequency-dependent, meaning the degree of inhibition can change based on the stimulation frequency and membrane potential.[2]

  • Cellular System: The expression levels of the target and off-target channels in your specific cell line (e.g., HEK293 vs. cardiomyocytes) can influence the observed potency.

To ensure reproducibility, it is crucial to meticulously control and report these experimental parameters.

Frequently Asked Questions (FAQs)

What are the primary known off-targets for this compound? Based on data from the phenylalkylamine class of drugs, the primary off-targets are:

  • hERG Potassium Channel: Inhibition of this channel can affect cardiac repolarization.[1][12]

  • Sigma-1 Receptor: An intracellular chaperone protein with various roles in cellular signaling.[4][6]

  • Emopamil Binding Protein (EBP): An enzyme in the cholesterol biosynthesis pathway that binds phenylalkylamines with high affinity.[8][13]

How can I differentiate between on-target and off-target effects in my experiment? To dissect the molecular mechanism of your observed effects, consider the following strategies:

  • Use of specific antagonists: If you hypothesize an off-target effect on the sigma-1 receptor, for example, you can pre-treat your cells with a known selective sigma-1 antagonist and then apply Levemopamil.

  • Varying extracellular calcium: The on-target effect on L-type calcium channels is dependent on extracellular calcium. Altering the calcium concentration in your experimental buffer can help distinguish calcium-dependent effects from off-target effects that are not.

  • Knockdown/knockout models: Using cell lines where the suspected off-target (e.g., hERG or sigma-1 receptor) has been genetically removed can provide definitive evidence.

Is there a risk of drug-drug interactions related to Levemopamil's off-target effects? Yes. Since Levemopamil and its parent compound verapamil are metabolized by the CYP3A4 enzyme system, there is a potential for drug-drug interactions.[14][15] Co-administration of other drugs that are substrates, inhibitors, or inducers of CYP3A4 can alter the plasma concentration of Levemopamil, potentially enhancing its off-target effects.[15]

Quantitative Data on Off-Target Interactions

The following table summarizes the inhibitory concentrations and binding affinities for verapamil, which serves as a proxy for Levemopamil. It is crucial to note the variability in reported values, which underscores the importance of carefully controlled experimental conditions.

Off-TargetLigandAssay TypeReported IC50 / KiCell Line / TissueReference(s)
hERG K+ Channel VerapamilElectrophysiology143.0 nMHEK293 cells[2]
VerapamilElectrophysiology180.4 nMHEK293 cells (37°C)[10][11]
VerapamilElectrophysiology214 nMHEK293 cells (37°C)[3]
Sigma-1 Receptor Various LigandsRadioligand BindingHigh Affinity (nM range)Not specified[4]
Emopamil Binding Protein (EBP) EmopamilRadioligand BindingHigh AffinityNot specified[5][8][13]

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Analysis

This method is used to measure the effect of Levemopamil on the ion currents flowing through hERG channels expressed in a suitable cell line (e.g., HEK293).

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. On the day of the experiment, dissociate the cells into a single-cell suspension.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Procedure:

    • Establish a whole-cell gigaseal on a single cell.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2-5 seconds to activate the hERG channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.

    • Perfuse the cell with the external solution containing various concentrations of this compound.

    • Measure the reduction in the tail current amplitude at each concentration to determine the IC50 value.

2. Radioligand Binding Assay for Sigma-1 Receptor Affinity

This competitive binding assay determines the affinity (Ki) of Levemopamil for the Sigma-1 receptor.

  • Membrane Preparation: Homogenize tissue known to be rich in Sigma-1 receptors (e.g., guinea pig liver) or cells overexpressing the receptor in a cold buffer and centrifuge to pellet the membranes.

  • Assay Components:

    • Radioligand: A specific Sigma-1 receptor ligand labeled with a radioisotope, such as --INVALID-LINK---pentazocine.

    • Competitor: Unlabeled this compound at a range of concentrations.

    • Non-specific binding control: A high concentration of a known Sigma-1 ligand (e.g., haloperidol) to determine background binding.

  • Procedure:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of Levemopamil.

    • Allow the reaction to reach equilibrium.

    • Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove any unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Plot the percentage of radioligand binding against the concentration of Levemopamil.

    • Calculate the IC50 (the concentration of Levemopamil that displaces 50% of the radioligand) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Levemopamil_Off_Target_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Levemopamil Levemopamil L_type_Ca_Channel L-type Calcium Channel Levemopamil->L_type_Ca_Channel Inhibition hERG_Channel hERG K+ Channel Levemopamil->hERG_Channel Blockade Sigma1_Receptor Sigma-1 Receptor Levemopamil->Sigma1_Receptor Binding EBP Emopamil Binding Protein (EBP) Levemopamil->EBP Binding Ca_Influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Therapeutic_Effect Therapeutic Effect (e.g., Vasodilation) Ca_Influx->Therapeutic_Effect Action_Potential_Prolongation Action Potential Prolongation hERG_Channel->Action_Potential_Prolongation Neuronal_Modulation Modulation of Neuronal Signaling Sigma1_Receptor->Neuronal_Modulation Cholesterol_Biosynthesis Altered Cholesterol Biosynthesis EBP->Cholesterol_Biosynthesis

Caption: On-target and key off-target pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Concentration Is the Levemopamil concentration high? Start->Check_Concentration Check_System Is the experiment in a cardiac or neuronal model? Check_Concentration->Check_System Yes Vary_Concentration Perform Dose-Response Curve Check_Concentration->Vary_Concentration No Consider_hERG Potential hERG Channel Blockade Check_System->Consider_hERG Cardiac Consider_Sigma1 Potential Sigma-1/EBP Interaction Check_System->Consider_Sigma1 Neuronal Use_Antagonist Use Specific Off-Target Antagonist Consider_hERG->Use_Antagonist Consider_Sigma1->Use_Antagonist Vary_Concentration->Start Re-evaluate Conclusion Identify Off-Target Effect Use_Antagonist->Conclusion

Caption: Troubleshooting workflow for unexpected experimental results.

Logical_Relationships Levemopamil Levemopamil HCl Phenylalkylamine Class: Phenylalkylamine Levemopamil->Phenylalkylamine Primary_Target Primary Target: L-type Ca2+ Channel Phenylalkylamine->Primary_Target Off_Target_Ion Off-Target: Ion Channels Phenylalkylamine->Off_Target_Ion Off_Target_Receptor Off-Target: Receptors/Enzymes Phenylalkylamine->Off_Target_Receptor hERG hERG (K+ Channel) Off_Target_Ion->hERG Sigma1 Sigma-1 Receptor Off_Target_Receptor->Sigma1 EBP Emopamil Binding Protein Off_Target_Receptor->EBP

Caption: Logical classification of Levemopamil's molecular targets.

References

Interpreting unexpected results with Levemopamil hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Levemopamil hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Apparent Loss of Compound Activity or Inconsistent Results in Cell-Based Assays

Q1: We observe a lower-than-expected potency or inconsistent results with this compound in our cell-based assays upon dilution in physiological media. What could be the cause?

A1: One common reason for observing lower-than-expected activity or inconsistent results with this compound is its potential for precipitation out of solution. This compound is a weakly basic drug. When a buffered, pH-solubilized formulation of this compound is diluted into a physiological buffer (like cell culture media or blood), a significant pH shift can occur, leading to the precipitation of the compound.[1] This precipitation reduces the effective concentration of the drug in your experiment, leading to apparent loss of potency or variability in your results.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your diluted this compound solutions for any signs of precipitation (e.g., cloudiness, particulate matter). This can be done under a microscope if necessary.

  • pH Measurement: Measure the pH of your final experimental solution after the addition of this compound. A significant deviation from the optimal pH range for both your cells and compound solubility could indicate a problem.

  • Solubility Test: Perform a simple in vitro solubility test by diluting your this compound stock solution into your experimental buffer at the final concentration and observing for precipitation over time.

Solutions:

  • Use a Buffered Formulation: Ensure your this compound stock solution is adequately buffered. The use of a buffered formulation has been shown to prevent precipitation upon dilution.[1]

  • Optimize Dilution Protocol: Instead of a single large dilution step, consider a serial dilution approach to minimize localized pH shocks.

  • Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes help maintain solubility.

Issue 2: Artifacts and Noise in Calcium Imaging Experiments

Q2: We are using this compound in a calcium imaging experiment and are observing significant background fluorescence or artifacts that look like calcium signals. How can we troubleshoot this?

A2: While this compound itself is not a fluorophore, unexpected fluorescence signals or artifacts in calcium imaging experiments can arise from various sources, including the compound's formulation, interaction with cellular components, or motion artifacts.

Troubleshooting Workflow:

cluster_0 Troubleshooting Calcium Imaging Artifacts Start Unexpected Fluorescence Signal Observed Check_Compound Run Control: Media + Compound (No Cells/Dye) Start->Check_Compound Result1 Fluorescence Observed? (Compound is autofluorescent) Check_Compound->Result1 Check_Autofluorescence Run Control: Cells + Compound (No Dye) Result2 Fluorescence Observed? (Compound induces autofluorescence) Check_Autofluorescence->Result2 Motion_Correction Implement Motion Correction Algorithm Result3 Signal Correlates with Movement? Motion_Correction->Result3 Two_Channel Consider Two-Channel Imaging Result1->Check_Autofluorescence No Solution1 Source Identified: Compound/Formulation Issue Result1->Solution1 Yes Result2->Motion_Correction No Solution2 Source Identified: Cellular Autofluorescence Result2->Solution2 Yes Result3->Two_Channel No Solution3 Source Identified: Motion Artifacts Result3->Solution3 Yes

Caption: Troubleshooting workflow for unexpected signals in calcium imaging.

Solutions:

  • Motion Artifact Correction: In experiments with awake and behaving animals, motion can cause significant artifacts in imaging data. Implementing real-time or post-hoc motion correction algorithms is crucial.[2] Two-channel imaging, with a calcium-dependent and a calcium-independent fluorophore, can also help to distinguish true signals from motion artifacts.[3][4]

  • Control for Autofluorescence: Run control experiments with the drug on cells that have not been loaded with a calcium indicator to check for compound-induced autofluorescence.

Experimental Protocols

Protocol 1: In Vitro Precipitation Assay for this compound

This protocol is designed to assess the potential for a pH-solubilized drug like this compound to precipitate upon dilution with a physiological buffer.

Materials:

  • This compound stock solution (buffered and unbuffered formulations for comparison)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer or nephelometer

  • Cuvettes

  • Micropipettes

Methodology:

  • Prepare two formulations of this compound at the same concentration: one in a suitable buffer and one in an unbuffered solution with pH adjusted.

  • Add a small volume of the this compound stock solution to a cuvette containing PBS (pH 7.4) to achieve the final desired experimental concentration.

  • Immediately mix the solution by gentle inversion.

  • Measure the absorbance or turbidity of the solution at a suitable wavelength (e.g., 600 nm) at time 0 and at regular intervals (e.g., 5, 15, 30, and 60 minutes).

  • Visually inspect the cuvettes for any signs of precipitation.

  • Compare the results from the buffered and unbuffered formulations. An increase in absorbance or turbidity over time in the unbuffered formulation is indicative of precipitation.

Data Presentation

Table 1: Hypothetical Results of In Vitro Precipitation Assay
Time (minutes)Unbuffered Levemopamil HCl (Absorbance at 600 nm)Buffered Levemopamil HCl (Absorbance at 600 nm)
00.0050.004
50.0250.005
150.0780.006
300.1520.005
600.2500.006

This table illustrates the expected outcome where the unbuffered solution shows a significant increase in absorbance over time, indicating precipitation, while the buffered solution remains stable.

Signaling Pathway and Mechanism of Action

This compound is known to act as both a calcium channel blocker and a 5-HT2 antagonist. These two distinct mechanisms can lead to complex downstream effects.

cluster_0 This compound Mechanism of Action Levemopamil Levemopamil Hydrochloride Ca_Channel L-type Calcium Channel Levemopamil->Ca_Channel Blocks HT2_Receptor 5-HT2 Receptor Levemopamil->HT2_Receptor Antagonizes Ca_Influx Decreased Cellular Calcium Influx Ca_Channel->Ca_Influx Leads to Serotonin_Signaling Modulation of Serotonin Signaling HT2_Receptor->Serotonin_Signaling Leads to Vascular_Relaxation Vascular Smooth Muscle Relaxation Ca_Influx->Vascular_Relaxation Neuronal_Activity Altered Neuronal Excitability Serotonin_Signaling->Neuronal_Activity

Caption: Dual mechanism of action of this compound.

References

Improving the signal-to-noise ratio in Levemopamil hydrochloride assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in Levemopamil hydrochloride assays.

Frequently Asked Questions (FAQs)

Q1: What is a good signal-to-noise ratio for quantifying this compound?

A good signal-to-noise ratio (S/N) is crucial for accurate and precise quantification. For the limit of detection (LOD), an S/N ratio of 3:1 is generally considered acceptable. For the limit of quantification (LOQ), a higher S/N ratio of 10:1 is typically required to ensure reliable measurements.[1] However, in practice, stricter S/N ratios of 3:1 to 10:1 for LOD and 10:1 to 20:1 for LOQ are often applied, especially under challenging chromatographic conditions.[1]

Q2: What are the common causes of a low S/N ratio in this compound HPLC assays?

A low S/N ratio can stem from various factors that either decrease the signal of this compound or increase the baseline noise. Common causes include:

  • Mobile Phase Issues: Contaminated or improperly prepared mobile phase, dissolved gases, or the use of high UV-absorbing solvents can increase baseline noise.[2][3]

  • Detector Problems: A dirty flow cell, an aging lamp, or incorrect detector settings (e.g., wavelength, bandwidth) can lead to increased noise and reduced signal.[3][4]

  • Pump and System Issues: Pulsations from the pump, leaks, or temperature fluctuations can cause baseline instability.[4]

  • Column Contamination: Buildup of contaminants from the sample matrix on the column can lead to peak tailing and a noisy baseline.[2][4]

  • Matrix Effects: In bioanalytical assays, co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound in mass spectrometry, affecting the signal.[5][6][7]

Q3: How does the choice of mobile phase affect the S/N ratio?

The mobile phase composition significantly impacts the S/N ratio. Using high-purity solvents and additives is essential to minimize baseline noise.[4] For UV detection, the choice of organic solvent is critical; for instance, acetonitrile has a lower UV cutoff than methanol, which can result in a quieter baseline at low wavelengths.[2] The pH of the mobile phase can also affect the peak shape and retention of Levemopamil, which is a weakly basic drug.[8]

Q4: What is the "matrix effect" and how can it be minimized in this compound bioassays?

The matrix effect is the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[5][6][7] This can significantly impact the accuracy and precision of quantification. To minimize matrix effects:

  • Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[9]

  • Chromatographic Separation: Improve the chromatographic method to separate this compound from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Change Ionization Technique: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).[10]

Troubleshooting Guides

Issue 1: High Baseline Noise in HPLC-UV Assay

If you are experiencing a noisy baseline in your HPLC-UV analysis of this compound, follow this troubleshooting workflow:

start High Baseline Noise check_mobile_phase Check Mobile Phase - Freshly prepared? - High-purity solvents? - Degassed? start->check_mobile_phase mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok check_detector Inspect Detector - Clean flow cell? - Lamp hours within limit? detector_ok Detector OK? check_detector->detector_ok check_system Examine HPLC System - Any leaks? - Stable pressure? system_ok System OK? check_system->system_ok mobile_phase_ok->check_detector Yes prepare_new_mp Prepare Fresh Mobile Phase & Degas Thoroughly mobile_phase_ok->prepare_new_mp No detector_ok->check_system Yes clean_flow_cell Clean/Flush Flow Cell detector_ok->clean_flow_cell No (Dirty Cell) replace_lamp Replace Detector Lamp detector_ok->replace_lamp No (Old Lamp) fix_leaks Identify and Fix Leaks system_ok->fix_leaks No (Leaks) service_pump Service Pump (seals, check valves) system_ok->service_pump No (Pressure Fluctuation) end Noise Reduced system_ok->end Yes prepare_new_mp->end clean_flow_cell->end replace_lamp->end fix_leaks->end service_pump->end

Caption: Troubleshooting workflow for high baseline noise.

Issue 2: Poor Peak Shape (Tailing or Splitting)

Poor peak shape for this compound can compromise integration and reduce the S/N ratio.

Possible Causes and Solutions:

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with active sites on the column packing.Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v). Ensure the mobile phase pH is appropriate for the basic nature of Levemopamil.
Column contamination or degradation.Use a guard column to protect the analytical column.[2] Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Splitting Clogged column frit or void in the column packing.Back-flush the column (if recommended by the manufacturer). If a void is visible, the column may need to be replaced.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Issue 3: Low Signal Intensity in LC-MS/MS Bioanalysis

A weak signal for this compound in a biological matrix can be due to ion suppression.

start Low Signal Intensity (LC-MS/MS) assess_matrix_effect Assess Matrix Effect (Post-column infusion or post-extraction spike) start->assess_matrix_effect matrix_effect_present Significant Ion Suppression? assess_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (e.g., switch from PPT to LLE or SPE) matrix_effect_present->optimize_sample_prep Yes end Signal Improved matrix_effect_present->end No optimize_chromatography Optimize Chromatography (Improve separation from interferences) optimize_sample_prep->optimize_chromatography use_sil_is Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is use_sil_is->end

Caption: Strategy to address low signal due to matrix effects.

Experimental Protocols

Protocol 1: General HPLC-UV Method for this compound

This protocol is a starting point and may require optimization for your specific instrumentation and sample type.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]

    • Column Temperature: 40°C.[8]

  • Mobile Phase:

    • Composition: A mixture of acetonitrile and a buffer. A common mobile phase is a mixture of methanol, water, and triethylamine (e.g., 70:30:0.2, v/v/v).[12] Another option is acetonitrile and 0.1% tetrahydrofuran in water (80:20, v/v).[11]

    • Preparation: Prepare the mobile phase fresh daily. Filter through a 0.45 µm membrane filter and degas thoroughly before use.[3][13]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 1.2 mL/min.[8][11]

    • Injection Volume: 20 - 50 µL.[8][12]

    • Detection Wavelength: 278 nm.[12][14]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound standard in the mobile phase or a suitable solvent like methanol to prepare a stock solution.[13]

    • Sample: Dilute the sample to fall within the linear range of the calibration curve. Filter the final sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation for Bioanalysis (Plasma)

This protocol outlines a protein precipitation (PPT) method, which is a common starting point for bioanalytical sample preparation.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Internal Standard (IS) solution (e.g., Carvedilol in methanol).[11]

  • Procedure:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of the IS working solution.

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex to dissolve the residue completely.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Data Summary

Table 1: Comparison of Sample Preparation Techniques for Bioanalysis

Technique Principle Pros Cons Impact on S/N Ratio
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent.Simple, fast, inexpensive.Non-selective, may not remove all interferences (e.g., phospholipids). Can lead to significant matrix effects and lower S/N.[10]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can remove salts and polar interferences.More labor-intensive, requires solvent optimization.Generally improves S/N by reducing matrix effects compared to PPT.[9]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, highly selective.Most complex and expensive, requires method development.Typically provides the highest S/N ratio by effectively removing matrix interferences.[9]

Table 2: HPLC-UV Method Parameters for Levemopamil (Verapamil) Hydrochloride

Parameter Condition 1 Condition 2 Condition 3
Reference [12][11][8]
Column Hypersil ODS (125 x 4.0 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)X-Terra RP-18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water:Triethylamine (70:30:0.2, v/v/v)Acetonitrile:0.1% THF in Water (80:20, v/v)Methanol:Water (50-65% v/v) with 15 mM Phosphoric Acid
Flow Rate 0.6 mL/min1.0 mL/min1.2 mL/min
Detection 278 nmNot specified, likely UV202, 206, 210 nm
Temperature 25°CNot specified40°C

References

Levemopamil Hydrochloride Vehicle Control Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for selecting the appropriate vehicle control for experiments involving Levemopamil Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is recommended. This compound is readily soluble in DMSO.

Q2: What is a suitable vehicle for in vitro studies?

For in vitro experiments, a common approach is to prepare a concentrated stock solution of this compound in DMSO. This stock solution can then be diluted to the final desired concentration in the cell culture medium or aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects. Always include a vehicle control group in your experimental design, which consists of the same final concentration of DMSO in the medium or buffer without the drug.

Q3: What is a suitable vehicle for in vivo studies, particularly for intraperitoneal (i.p.) or intravenous (i.v.) administration?

For in vivo administration, especially via parenteral routes, it is critical to use a vehicle that prevents precipitation of the compound upon injection into the bloodstream. Levemopamil is a weakly basic drug, and an unbuffered solution may precipitate at physiological pH, potentially causing issues like phlebitis.[1] Therefore, a buffered aqueous solution is recommended.

A study by Myrdal et al. (1995) demonstrated that a buffered formulation of this compound successfully prevented precipitation and phlebitis in a rabbit model, in contrast to an unbuffered solution at the same pH.[1] Based on this, a common approach is to use a buffered saline solution.

Q4: Can I use saline alone as a vehicle for in vivo studies?

While saline is a common vehicle for many drugs, for weakly basic compounds like this compound, simply dissolving it in saline may lead to precipitation upon administration due to the pH shift when mixed with blood.[1] Therefore, a buffered solution is a safer and more effective choice to ensure the compound remains in solution and to avoid injection site reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed when diluting DMSO stock in aqueous buffer for in vitro assay. The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Increase the proportion of DMSO in the final solution (while staying within the acceptable toxicity limits for your cell type).- Prepare a more dilute stock solution in DMSO.- Consider using a co-solvent system, such as a mixture of DMSO and polyethylene glycol (PEG) or ethanol, before final dilution in the aqueous buffer. Always test the vehicle for toxicity.
Precipitation of the drug in the syringe or upon injection during in vivo experiments. The pH of the vehicle is not optimal to maintain the solubility of the hydrochloride salt.- Ensure the use of a buffered solution as described in the experimental protocols below.- Verify the pH of the final formulation before administration.
High variability in experimental results between animals in in vivo studies. Inconsistent drug administration or precipitation of the compound leading to variable bioavailability.- Use a consistent and validated protocol for drug formulation and administration.- Ensure the drug is fully dissolved in the vehicle before each injection.- Consider the route of administration carefully; for intraperitoneal injections, ensure correct placement to avoid injection into organs.
Vehicle control group shows unexpected biological effects. The concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or toxicity.- Reduce the final concentration of the solvent in the assay medium.- Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific experimental system.

Experimental Protocols

In Vitro Vehicle Preparation

Objective: To prepare a stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the desired stock solution concentration (e.g., 10 mM).

  • Weigh the appropriate amount of this compound powder and place it in a sterile tube.

  • Add the calculated volume of DMSO to achieve the desired concentration.

  • Vortex the tube until the powder is completely dissolved.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use, protected from light.

  • When preparing the working solution, dilute the stock solution in the appropriate cell culture medium or buffer to the final desired concentration. Ensure the final DMSO concentration is below the tolerance level of your cells (e.g., ≤ 0.1%).

In Vivo Buffered Vehicle Preparation

Objective: To prepare a buffered saline solution for intraperitoneal (i.p.) administration of this compound in rodents. This protocol is adapted from the principles described for preventing precipitation of weakly basic drugs.[1]

Materials:

  • This compound powder

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile water for injection

  • Sterile filters (0.22 µm)

  • Sterile vials

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in sterile water or a small amount of DMSO if necessary for initial solubilization.

  • A suggested buffered vehicle is sterile Phosphate-Buffered Saline (PBS) at a physiological pH of 7.4.

  • Slowly add the this compound stock solution to the PBS vehicle while gently stirring.

  • Adjust the final volume with PBS to achieve the desired final drug concentration (e.g., for a 30 mg/kg dose in a rat, the concentration will depend on the injection volume).

  • Check the pH of the final formulation and adjust if necessary with sterile HCl or NaOH to be within a physiologically acceptable range (typically pH 7.0-7.4).

  • Sterile-filter the final solution using a 0.22 µm filter into a sterile vial.

  • Visually inspect the solution for any signs of precipitation before administration.

  • The vehicle control for this experiment would be the identical buffered saline solution without the this compound.

Quantitative Data Summary

Vehicle Component Application Typical Concentration Key Considerations
DMSO In VitroStock: 10-100 mMFinal Assay: ≤ 0.1%High solubility for Levemopamil HCl. Potential for cellular toxicity at higher concentrations.
Phosphate-Buffered Saline (PBS) In VivoIsotonicMaintains physiological pH and osmolarity. Helps prevent precipitation of weakly basic drugs.
Saline (0.9% NaCl) In VivoIsotonicMay not be sufficient to prevent precipitation of Levemopamil HCl without a buffering agent.

Visualizations

Levemopamil_Mechanism_of_Action Levemopamil Levemopamil Hydrochloride L_type_Ca_Channel L-type Voltage-Gated Calcium Channel Levemopamil->L_type_Ca_Channel Blocks Serotonin_Receptor 5-HT2A Receptor Levemopamil->Serotonin_Receptor Antagonizes Ca_Influx Ca²⁺ Influx Neuronal_Modulation Modulation of Neuronal Activity Serotonin_Receptor->Neuronal_Modulation Impacts Vascular_Smooth_Muscle Vascular Smooth Muscle Relaxation Ca_Influx->Vascular_Smooth_Muscle Leads to Cell_Membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular

Caption: Mechanism of action of this compound.

Vehicle_Selection_Workflow Start Start: Levemopamil HCl Vehicle Selection Experiment_Type Type of Experiment? Start->Experiment_Type In_Vitro In Vitro Experiment_Type->In_Vitro In Vitro In_Vivo In Vivo Experiment_Type->In_Vivo In Vivo DMSO_Stock Prepare concentrated stock in DMSO In_Vitro->DMSO_Stock Buffered_Vehicle Use buffered vehicle (e.g., PBS) In_Vivo->Buffered_Vehicle Final_Dilution Dilute in culture medium/ buffer to final concentration DMSO_Stock->Final_Dilution Check_DMSO_Conc Final DMSO concentration ≤ 0.1%? Final_Dilution->Check_DMSO_Conc Vehicle_Control_IV Include DMSO vehicle control Check_DMSO_Conc->Vehicle_Control_IV Yes Troubleshoot Troubleshoot Solubility Check_DMSO_Conc->Troubleshoot No Proceed Proceed with Experiment Vehicle_Control_IV->Proceed Check_Precipitation Check for precipitation Buffered_Vehicle->Check_Precipitation Vehicle_Control_Vivo Include buffered vehicle control Check_Precipitation->Vehicle_Control_Vivo None Check_Precipitation->Troubleshoot Precipitate Observed Vehicle_Control_Vivo->Proceed

Caption: Decision workflow for Levemopamil HCl vehicle selection.

References

Technical Support Center: Minimizing Cytotoxicity of Levemopamil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Levemopamil hydrochloride in cell line experiments.

FAQs: Understanding and Troubleshooting this compound Cytotoxicity

Q1: What is this compound and what is its primary mechanism of action?

This compound is a calcium channel blocker. Its primary mechanism of action is the inhibition of calcium influx through L-type calcium channels in cellular membranes. This disruption of calcium homeostasis can affect various cellular processes and is the basis for its therapeutic effects, but it can also lead to cytotoxicity in in vitro models.

Q2: I am observing high levels of cell death in my experiments with this compound. What are the common causes?

High cytotoxicity can stem from several factors:

  • High Concentration: The concentration of this compound may be above the toxic threshold for your specific cell line.

  • Prolonged Exposure: The duration of exposure might be too long, leading to irreversible cell damage.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Suboptimal Cell Health: Cells that are unhealthy or at a very high or low confluency may be more susceptible to drug-induced stress.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium might be toxic.

Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?

It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help you identify a concentration range that is effective for your intended experimental purpose while minimizing cytotoxicity.

Q4: Can adjusting experimental parameters reduce the cytotoxicity I'm observing?

Yes, optimizing several experimental parameters can significantly reduce cytotoxicity. These include:

  • Reducing Exposure Time: Shorter incubation periods with the compound may be sufficient to observe the desired effect without causing excessive cell death.

  • Optimizing Cell Density: Seeding cells at an optimal density can influence their susceptibility to cytotoxic agents.[1][2] Both very low and very high confluency can increase stress on the cells.

  • Adjusting Serum Concentration: The presence and concentration of serum in the culture medium can impact the bioavailability and cytotoxicity of a drug.

Troubleshooting Guide: Step-by-Step Solutions to Common Issues

This guide provides a structured approach to troubleshoot and mitigate the cytotoxicity of this compound.

Issue 1: Excessive Cell Death Observed in Initial Screening
Potential Cause Troubleshooting Step Expected Outcome
This compound concentration is too high. Perform a dose-response curve to determine the IC50 value. Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the therapeutic window.Identification of a concentration range that elicits the desired biological response with minimal cell death.
The cell line is highly sensitive to the compound. If possible, test the compound on a panel of different cell lines to identify a more resistant line suitable for your experimental goals.Selection of a cell line that is less sensitive to this compound's cytotoxic effects.
Solvent (e.g., DMSO) concentration is toxic. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control to assess its toxicity.Reduced cell death in control and experimental wells, confirming that the observed cytotoxicity is due to the drug and not the solvent.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Potential Cause Troubleshooting Step Expected Outcome
Variable cell seeding density. Standardize the cell seeding protocol to ensure consistent cell numbers across all experiments. Regularly check cell viability and confluency before adding the compound.More reproducible cytotoxicity data across different experimental runs.
Inconsistent drug preparation. Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization of the compound.Consistent drug potency and reliable experimental outcomes.
Variations in incubation time. Use a precise timer for drug exposure and ensure that all plates are treated for the same duration.Reduced variability in cytotoxicity measurements.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.

Materials:

  • This compound

  • Selected cell line

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting point is a 2-fold or 3-fold serial dilution.

  • Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Mitigating Cytotoxicity with Antioxidants

This protocol describes a method to assess if co-treatment with an antioxidant can reduce this compound-induced cytotoxicity. Some calcium channel blockers have been shown to have antioxidant properties or their effects can be modulated by antioxidants.[3][4][5]

Materials:

  • This compound

  • N-acetylcysteine (NAC) or other suitable antioxidant

  • Selected cell line

  • Complete culture medium

  • Cytotoxicity assay kit (e.g., MTT, LDH, or live/dead staining)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to grow to the desired confluency.

  • Pre-treatment (Optional): Pre-incubate cells with different concentrations of the antioxidant for a specific period (e.g., 1-2 hours) before adding this compound.

  • Co-treatment: Treat the cells with a fixed, known cytotoxic concentration of this compound in the presence or absence of various concentrations of the antioxidant.

  • Controls: Include controls for untreated cells, cells treated with this compound alone, and cells treated with the antioxidant alone.

  • Incubation: Incubate the cells for the desired exposure time.

  • Cytotoxicity Assessment: Perform a cytotoxicity assay to measure cell viability.

  • Data Analysis: Compare the cell viability in the co-treated groups to the group treated with this compound alone to determine if the antioxidant had a protective effect.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Different Cell Lines (Hypothetical Data)

Cell LineIC50 (µM) after 24h ExposureIC50 (µM) after 48h Exposure
Cell Line A25.515.2
Cell Line B42.128.9
Cell Line C15.88.5

This table presents hypothetical data for illustrative purposes to demonstrate how IC50 values can vary between cell lines and with different exposure times.

Table 2: Effect of an Antioxidant on this compound Cytotoxicity (Hypothetical Data)

TreatmentCell Viability (%)
Control (Untreated)100
This compound (20 µM)45
This compound (20 µM) + Antioxidant (1 mM)75
Antioxidant (1 mM)98

This table illustrates a hypothetical scenario where co-treatment with an antioxidant improves cell viability in the presence of a cytotoxic concentration of this compound.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Levemopamil Levemopamil L_type_Ca_Channel L-type Calcium Channel Levemopamil->L_type_Ca_Channel Blocks Ca_ion Ca²⁺ Influx (Reduced) L_type_Ca_Channel->Ca_ion Downstream_Effectors Downstream Effectors (e.g., Calmodulin, CaMKs) Ca_ion->Downstream_Effectors Apoptosis_Pathway Apoptosis Pathway Downstream_Effectors->Apoptosis_Pathway Modulates Cell_Survival Cell Survival Apoptosis_Pathway->Cell_Survival Inhibits Experimental_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Prepare_Drug 3. Prepare Levemopamil Hydrochloride Dilutions Incubate_24h->Prepare_Drug Treat_Cells 4. Treat Cells Incubate_24h->Treat_Cells Prepare_Drug->Treat_Cells Incubate_Exposure 5. Incubate for Desired Exposure Time Treat_Cells->Incubate_Exposure Cytotoxicity_Assay 6. Perform Cytotoxicity Assay Incubate_Exposure->Cytotoxicity_Assay Analyze_Data 7. Analyze Data (Determine IC50) Cytotoxicity_Assay->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic High_Cytotoxicity High Cytotoxicity Observed Check_Concentration Is Concentration Optimized? High_Cytotoxicity->Check_Concentration Dose_Response Perform Dose-Response (IC50 determination) Check_Concentration->Dose_Response No Check_Exposure_Time Is Exposure Time Optimized? Check_Concentration->Check_Exposure_Time Yes Dose_Response->Check_Exposure_Time Time_Course Perform Time-Course Experiment Check_Exposure_Time->Time_Course No Check_Cell_Density Is Cell Density Optimal? Check_Exposure_Time->Check_Cell_Density Yes Time_Course->Check_Cell_Density Optimize_Seeding Optimize Seeding Density Check_Cell_Density->Optimize_Seeding No Consider_Co_treatment Consider Co-treatment (e.g., Antioxidants) Check_Cell_Density->Consider_Co_treatment Yes Optimize_Seeding->Consider_Co_treatment Reduced_Cytotoxicity Reduced Cytotoxicity Consider_Co_treatment->Reduced_Cytotoxicity

References

Adjusting Levemopamil hydrochloride incubation time for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Levemopamil hydrochloride. Our aim is to help you optimize your experimental outcomes by addressing specific issues related to incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a calcium channel blocker.[1] Its primary mechanism involves the inhibition of calcium influx through L-type calcium channels in cellular membranes.[2][3] By blocking these channels, this compound reduces intracellular calcium levels, which in turn modulates various cellular processes, such as muscle contraction and cell signaling.

Q2: I am not observing the expected effect of this compound in my cell-based assay. Could the incubation time be the issue?

A2: Yes, the incubation time is a critical parameter that can significantly influence the outcome of your experiment.[4][5] An inappropriate incubation time can lead to a lack of observable effects or misleading results. If the incubation time is too short, the compound may not have sufficient time to exert its biological effect. Conversely, excessively long incubation times can lead to secondary effects or cytotoxicity, confounding your results. It is crucial to determine the optimal incubation time for your specific cell type and experimental conditions.[6]

Q3: How do I determine the optimal incubation time for this compound in my experiment?

A3: The optimal incubation time should be determined empirically by performing a time-course experiment. This involves treating your cells with a fixed concentration of this compound and measuring the desired biological response at multiple time points. A well-designed time-course experiment will help you identify the time point at which the maximal desired effect is achieved without inducing significant cell death.

Q4: My cell viability is significantly decreased after treatment with this compound, even at low concentrations. What could be the cause?

A4: If you are observing high cytotoxicity, it is possible that the incubation time is too long for your specific cell line. Many established cancer cell lines have doubling times between 18 and 25 hours, and prolonged exposure to a drug can lead to decreased viability.[4] Consider reducing the incubation time and performing a time-course experiment to find a window where the specific inhibitory effects of this compound are maximized and off-target toxicity is minimized.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
No observable effect Incubation time is too short for the drug to act.Perform a time-course experiment with increasing incubation times (e.g., 4, 8, 12, 24, 48 hours) to identify the onset and peak of the drug's effect.
High cell death/cytotoxicity Incubation time is too long, leading to off-target effects.Reduce the incubation time. Conduct a time-course experiment to determine the earliest time point at which the desired effect is observed.
Inconsistent results between experiments Variation in incubation timing.Strictly adhere to the optimized incubation time for all subsequent experiments. Ensure consistent cell seeding density and culture conditions.
Effect plateaus or decreases at longer incubation times Cellular adaptation or degradation of the compound.Analyze earlier time points to capture the peak effect. Ensure the stability of this compound in your culture medium over the incubation period.

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound

This protocol outlines a method to determine the optimal incubation time of this compound for a cell-based assay (e.g., measuring intracellular calcium levels or a downstream signaling event).

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Multi-well plates (e.g., 96-well)

  • Assay-specific reagents (e.g., calcium indicator dye, lysis buffer, antibodies)

  • Plate reader or other detection instrument

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentration. It is advisable to use a concentration that is known to be effective (e.g., 10x the IC50) to ensure a measurable response.[7]

  • Time-Course Treatment: Treat the cells with the this compound solution. In parallel, include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plates for a range of time points (e.g., 1, 4, 8, 12, 24, and 48 hours).

  • Assay Performance: At each time point, perform the specific assay to measure the biological response of interest. For example, if measuring intracellular calcium, load the cells with a calcium-sensitive dye and measure the fluorescence.

  • Data Analysis: Plot the measured response against the incubation time. The optimal incubation time is typically the point at which the response reaches its maximum and plateaus, before any significant decrease that might indicate cytotoxicity.

Data Presentation: Example Time-Course Experiment

The following table represents hypothetical data from a time-course experiment to determine the optimal incubation time for this compound on intracellular calcium concentration.

Incubation Time (Hours)Normalized Response (Vehicle Control)Normalized Response (Levemopamil HCl)
11.000.85
41.000.62
81.000.45
121.000.30
241.000.28
481.000.35

In this example, the maximal effect is observed between 12 and 24 hours. An incubation time of 12 hours would be a suitable choice for future experiments to ensure a robust response while minimizing the risk of long-term secondary effects.

Visualizations

Signaling Pathway of this compound

Levemopamil_Pathway cluster_membrane Cell Membrane Ca_channel L-type Calcium Channel Ca_intracellular Intracellular Ca²⁺ Ca_channel->Ca_intracellular Levemopamil Levemopamil hydrochloride Levemopamil->Ca_channel Inhibits Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->Ca_channel Influx Downstream Downstream Cellular Effects Ca_intracellular->Downstream Modulates Incubation_Optimization_Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells prepare_drug Prepare Levemopamil HCl and vehicle control seed_cells->prepare_drug treat_cells Treat cells prepare_drug->treat_cells incubate Incubate for multiple time points (e.g., 1, 4, 8, 12, 24, 48h) treat_cells->incubate perform_assay Perform biological assay at each time point incubate->perform_assay analyze_data Analyze and plot data (Response vs. Time) perform_assay->analyze_data determine_optimal Determine optimal incubation time analyze_data->determine_optimal end End determine_optimal->end Troubleshooting_Logic start Experiment Complete expected_effect Expected effect observed? start->expected_effect no_effect No or low effect expected_effect->no_effect No high_toxicity High cytotoxicity observed? expected_effect->high_toxicity Yes increase_time Action: Increase incubation time (Time-course experiment) no_effect->increase_time yes_toxicity High cytotoxicity high_toxicity->yes_toxicity Yes optimal Proceed with optimized time high_toxicity->optimal No decrease_time Action: Decrease incubation time (Time-course experiment) yes_toxicity->decrease_time

References

Validation & Comparative

A Comparative Guide: Levemopamil Hydrochloride versus Verapamil in Cardiac Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Levemopamil hydrochloride and Verapamil, with a focus on their applications in cardiac models. While both are classified as calcium channel blockers, the available experimental data reveals a significant divergence in their studied therapeutic areas. This document summarizes the well-established cardiac effects of Verapamil and the current, neurologically-focused research on this compound.

Introduction

Verapamil is a widely studied phenylalkylamine calcium channel blocker with extensive clinical use in treating cardiovascular conditions such as hypertension, angina, and arrhythmias.[1][2] Its mechanism of action and effects on cardiac tissue are well-documented. This compound is identified as a blood-brain barrier penetrable calcium channel blocker and a 5-HT2 antagonist.[3] Current research on Levemopamil is primarily centered on its potential in neurological disease models.[3] As of the latest literature review, there is a notable absence of publicly available experimental data on the effects of this compound in cardiac models.

Verapamil in Cardiac Models: A Comprehensive Overview

Verapamil exerts its cardiac effects primarily by inhibiting L-type calcium channels in the heart and vascular smooth muscle.[4] This action leads to a reduction in myocardial contractility (negative inotropy), a slowing of the heart rate (negative chronotropy), and a decrease in atrioventricular nodal conduction (negative dromotropy).

Mechanism of Action: Signaling Pathway

The binding of Verapamil to L-type calcium channels in cardiac myocytes and vascular smooth muscle cells inhibits the influx of calcium ions, a critical step in muscle contraction. This leads to vasodilation and a reduction in the heart's workload.

cluster_Verapamil Verapamil Action cluster_Cellular Cellular Effects cluster_Physiological Physiological Outcomes Verapamil Verapamil L_type_Ca_Channel L-type Calcium Channel Verapamil->L_type_Ca_Channel Binds to Ca_Influx Calcium Influx Inhibition L_type_Ca_Channel->Ca_Influx Vascular_Smooth_Muscle Vascular Smooth Muscle Ca_Influx->Vascular_Smooth_Muscle Cardiac_Myocytes Cardiac Myocytes Ca_Influx->Cardiac_Myocytes Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Reduced_Contraction Reduced Contractility Cardiac_Myocytes->Reduced_Contraction Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP Reduced_Afterload Reduced Afterload Vasodilation->Reduced_Afterload Reduced_HR Reduced Heart Rate Reduced_Contraction->Reduced_HR cluster_Workflow Levemopamil Neurological Study Workflow Animal_Model Rat Model of Cerebral Oligemia Drug_Admin Levemopamil HCl (30 mg/kg, i.p.) Animal_Model->Drug_Admin Behavioral_Test Swimming Maze Test Drug_Admin->Behavioral_Test Outcome Assessment of Spatial Memory Behavioral_Test->Outcome cluster_Comparison Research Focus Comparison Levemopamil Levemopamil HCl Neuro Neurological Models (Cerebral Oligemia) Levemopamil->Neuro Primarily Studied In Verapamil Verapamil Cardiac Cardiac Models (Arrhythmia, Hypertension, Angina) Verapamil->Cardiac Extensively Studied In

References

Validating Levemopamil Hydrochloride's Effect on L-type Calcium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Levemopamil hydrochloride and its putative role as an L-type calcium channel (LTCC) blocker. Due to the limited availability of direct experimental data on Levemopamil's specific effects on LTCCs, this document leverages a detailed comparison with well-characterized LTCC antagonists: Verapamil (a phenylalkylamine, similar in class to Levemopamil) and Nifedipine (a dihydropyridine). This guide is intended to provide a framework for researchers aiming to validate and characterize the effects of this compound.

Executive Summary

This compound is identified as a calcium channel blocker that can penetrate the blood-brain barrier and also exhibits 5-HT2 antagonist properties.[1] Its therapeutic potential is being explored in the context of neurological diseases.[1] L-type calcium channels are voltage-gated ion channels crucial for various physiological processes, including muscle contraction, hormone secretion, and neuronal signaling.[2][3] The two main classes of LTCC blockers, phenylalkylamines and dihydropyridines, exhibit distinct mechanisms of action and clinical profiles. This guide presents a side-by-side comparison of Verapamil and Nifedipine to serve as a benchmark for evaluating Levemopamil's potential effects on LTCCs.

Comparative Analysis of L-type Calcium Channel Blockers

The following table summarizes the key characteristics of Verapamil and Nifedipine, which represent the two major classes of L-type calcium channel blockers. This information provides a basis for designing experiments to characterize the potential LTCC-blocking properties of this compound.

FeatureVerapamil (Phenylalkylamine)Nifedipine (Dihydropyridine)This compound
Primary Mechanism Blocks L-type calcium channels from the intracellular side.[2]Binds to the extracellular side of the L-type calcium channel.Presumed to be a phenylalkylamine-like L-type calcium channel blocker.[1]
State Dependency Preferentially binds to open and inactivated channels (use-dependent).[2][4]Primarily binds to the inactivated state of the channel.To be determined. A use-dependent block would be expected if it is a true phenylalkylamine.
IC50 (L-type Ca2+ Current) ~250 nM - 15.5 µM.[5] A high-affinity block of HERG channels (IC50 = 143.0 nM) is reported to be close to its LTCC affinity.[5]~0.2 - 0.3 µM.[4]Data not publicly available.
Tissue Selectivity More pronounced effects on cardiac tissue (negative inotropic and chronotropic effects) than vascular smooth muscle.Greater selectivity for vascular smooth muscle, leading to potent vasodilation.Reported to be blood-brain barrier penetrable, suggesting potential CNS effects.[1]
Clinical Applications Treatment of hypertension, angina, and cardiac arrhythmias.[5]Primarily used for hypertension and angina.[2]Investigated for neurological disease research.[1]

Experimental Protocols

To validate and characterize the effect of this compound on L-type calcium channels, the following experimental protocols are recommended.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the flow of ions through L-type calcium channels in isolated cells.

Objective: To determine the inhibitory concentration (IC50) and the mechanism of action (e.g., state-dependence) of this compound on L-type calcium currents.

Cell Preparation:

  • Use a cell line stably expressing the human Cav1.2 or Cav1.3 channel subunit (e.g., HEK293 or CHO cells) or primary cells known to express L-type calcium channels (e.g., ventricular myocytes, dorsal root ganglion neurons).

  • Culture cells to 70-80% confluency on glass coverslips.

Solutions:

  • External Solution (in mM): 135 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Tris-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

Recording Protocol:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell membrane potential at -80 mV.

  • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a low frequency (e.g., 0.1 Hz) to measure tonic block.

  • To test for use-dependence, apply a train of depolarizing pulses at a higher frequency (e.g., 1 Hz).

  • Apply increasing concentrations of this compound to the external solution and record the resulting inhibition of the calcium current.

  • Construct a dose-response curve to determine the IC50 value.

  • Compare the block at different holding potentials (e.g., -80 mV vs. -40 mV) to assess voltage-dependence.

Calcium Imaging with Fluo-4 AM

This method measures changes in intracellular calcium concentration in response to stimuli that activate L-type calcium channels.

Objective: To assess the functional blockade of L-type calcium channels by this compound in a population of cells.

Cell Preparation and Dye Loading:

  • Plate cells (e.g., primary neurons or a suitable cell line) in a 96-well plate.

  • Load the cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) according to the manufacturer's protocol. Typically, cells are incubated with 2-5 µM Fluo-4 AM for 30-60 minutes at 37°C.

Experimental Procedure:

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound, Verapamil (as a positive control), or vehicle for a defined period.

  • Stimulate the cells to open L-type calcium channels. This can be achieved by depolarization with a high concentration of potassium chloride (e.g., 50 mM KCl) or by using an L-type calcium channel agonist like Bay K8644.

  • Measure the change in fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

  • Quantify the inhibitory effect of this compound on the stimulus-induced calcium influx.

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-type Calcium Channel Blockade in a Neuron

Blockade of L-type calcium channels in neurons can have significant downstream effects on signaling pathways that regulate gene expression and neuronal excitability.

L_type_calcium_channel_blockade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LTCC L-type Calcium Channel (Cav1.2/1.3) Ca_influx Ca2+ Influx LTCC->Ca_influx Reduced Blocker Levemopamil HCl (or other blocker) Blocker->LTCC Inhibition Ca_dependent_enzymes Ca2+-dependent Enzymes (e.g., CaMKs) Ca_influx->Ca_dependent_enzymes Reduced Activation CREB CREB Phosphorylation Ca_dependent_enzymes->CREB Reduced Activation Gene_expression Altered Gene Expression CREB->Gene_expression Modulation

Caption: L-type calcium channel blockade reduces Ca2+ influx and downstream signaling.

Experimental Workflow for Patch-Clamp Analysis

The following diagram illustrates the key steps in performing a patch-clamp experiment to assess the effect of a compound on L-type calcium channels.

Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293 with Cav1.2) B Establish Whole-Cell Configuration A->B C Record Baseline L-type Ca2+ Current B->C D Apply Levemopamil HCl (or other blocker) C->D E Record Post-Drug L-type Ca2+ Current D->E F Data Analysis (IC50, State-Dependence) E->F

Caption: Workflow for patch-clamp analysis of L-type calcium channel blockers.

Experimental Workflow for Calcium Imaging

This diagram outlines the process of a calcium imaging experiment to measure the functional block of L-type calcium channels.

Calcium_Imaging_Workflow A Cell Plating (e.g., primary neurons) B Load Cells with Fluo-4 AM A->B C Pre-incubate with Levemopamil HCl B->C D Stimulate with High KCl or Bay K8644 C->D E Measure Fluorescence Change D->E F Quantify Inhibition of Ca2+ Influx E->F

Caption: Workflow for calcium imaging to assess L-type calcium channel block.

Conclusion

While this compound is classified as a calcium channel blocker, there is a clear need for direct experimental validation of its effects on L-type calcium channels. The comparative data on Verapamil and Nifedipine, along with the detailed experimental protocols provided in this guide, offer a robust framework for researchers to thoroughly characterize the pharmacological profile of Levemopamil. Such studies are essential to elucidate its mechanism of action and to support its further development for neurological and other disorders.

References

A Comparative Analysis of Levemopamil and Dextromopamil for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the stereoisomers Levemopamil and Dextromopamil. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their pharmacological profiles, mechanisms of action, and supporting experimental data.

Introduction to Levemopamil and Dextromopamil

Levemopamil and Dextromopamil are the (S)- and (R)-enantiomers, respectively, of the phenylalkylamine calcium channel blocker, emopamil. As mirror images of each other, they share the same chemical formula but possess distinct three-dimensional structures. This stereoisomerism leads to significant differences in their pharmacological activities and potential therapeutic applications. While both compounds interact with L-type calcium channels, they exhibit notable variations in their potency and effects on other cellular targets, such as P-glycoprotein.

Comparative Pharmacodynamics and Efficacy

The primary distinction in the pharmacological profiles of Levemopamil and Dextromopamil lies in their potency as calcium channel blockers and their activity as P-glycoprotein inhibitors.

Table 1: Comparative Potency of Levemopamil and Dextromopamil

ParameterLevemopamil (S-enantiomer)Dextromopamil (R-enantiomer)
Primary Target L-type Calcium ChannelsP-glycoprotein
Calcium Channel Blockade More PotentLess Potent
P-glycoprotein Inhibition Weaker InhibitorPotent Inhibitor
Therapeutic Potential Antihypertensive, AntianginalMultidrug Resistance Reversal in Cancer

Mechanism of Action: A Tale of Two Isomers

While both enantiomers exhibit activity at the L-type calcium channel, their differing affinities and additional interactions result in distinct mechanistic profiles.

Levemopamil: The Potent Vasodilator

Levemopamil is the more potent blocker of L-type calcium channels, which are crucial for the regulation of vascular smooth muscle contraction. By inhibiting the influx of calcium ions into these cells, Levemopamil leads to vasodilation and a subsequent reduction in blood pressure. Its primary mechanism is centered on its cardiovascular effects.

Levemopamil Levemopamil Ltype L-type Ca2+ Channel Levemopamil->Ltype CaInflux Ca2+ Influx Ltype->CaInflux Blocks Cascade Vasoconstriction Vasoconstriction CaInflux->Vasoconstriction Blocks Cascade Vasodilation Vasodilation

Caption: Signaling pathway for Levemopamil's vasodilatory effect.

Dextromopamil: The P-glycoprotein Inhibitor

In contrast, Dextromopamil is a less potent calcium channel blocker but a potent inhibitor of P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter that functions as a cellular efflux pump, contributing to the development of multidrug resistance (MDR) in cancer cells by actively transporting chemotherapeutic agents out of the cell. Dextromopamil's ability to inhibit P-gp makes it a valuable agent for research into overcoming MDR.

Dextromopamil Dextromopamil Pgp P-glycoprotein (P-gp) Dextromopamil->Pgp Inhibits Efflux Drug Efflux Pgp->Efflux Mediates IncreasedIntracellular Increased Intracellular Drug Concentration Pgp->IncreasedIntracellular Blockade leads to Chemo Chemotherapeutic Agent Cell Cancer Cell Chemo->Cell Enters MDR Multidrug Resistance Efflux->MDR Leads to

Caption: Mechanism of Dextromopamil in P-gp inhibition.

Experimental Protocols

The following outlines the methodologies for key experiments used to characterize and compare Levemopamil and Dextromopamil.

In Vitro Calcium Channel Blockade Assay
  • Cell Culture: Vascular smooth muscle cells (e.g., A7r5 cell line) are cultured to confluency in appropriate media.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, which allows for the measurement of intracellular calcium concentrations.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of Levemopamil or Dextromopamil.

  • Depolarization: Voltage-gated L-type calcium channels are opened by depolarizing the cell membrane with a high concentration of potassium chloride (KCl).

  • Data Acquisition: The change in intracellular calcium concentration is measured using a fluorescence plate reader or microscope.

  • Data Analysis: The concentration of each compound required to inhibit the KCl-induced calcium influx by 50% (IC50) is calculated to determine potency.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
  • Cell Culture: A P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its non-resistant parental cell line are cultured.

  • Compound Incubation: Cells are incubated with various concentrations of Levemopamil, Dextromopamil, or a known P-gp inhibitor (positive control, e.g., verapamil).

  • Substrate Loading: The fluorescent P-gp substrate, Rhodamine 123, is added to the cells.

  • Efflux Period: After an incubation period to allow for substrate uptake, the cells are washed and incubated in a substrate-free medium to allow for P-gp-mediated efflux.

  • Data Acquisition: The intracellular fluorescence is quantified using flow cytometry or a fluorescence plate reader.

  • Data Analysis: The ability of Levemopamil and Dextromopamil to inhibit Rhodamine 123 efflux is determined by measuring the increase in intracellular fluorescence. The concentration that produces 50% of the maximal effect (EC50) is calculated.

start Start: Culture P-gp overexpressing cells incubation Incubate with Levemopamil/ Dextromopamil start->incubation substrate Add fluorescent P-gp substrate (e.g., Rhodamine 123) incubation->substrate measurement Measure intracellular fluorescence substrate->measurement analysis Calculate EC50 for P-gp inhibition measurement->analysis end End: Compare inhibitory potency analysis->end

A Comparative Guide to Levemopamil Hydrochloride and Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of levemopamil hydrochloride and other prominent calcium channel blockers (CCBs), including verapamil, diltiazem, nifedipine, and amlodipine. Due to the limited publicly available clinical data on the cardiovascular efficacy of this compound for indications such as hypertension and angina, this document first summarizes the existing preclinical findings for levemopamil. It then offers a detailed, data-driven comparison of the well-established CCBs, supported by experimental data from clinical trials.

This compound: An Overview of Preclinical Data

Levemopamil, the (S)-enantiomer of emopamil, is a phenylalkylamine calcium channel blocker that also exhibits serotonin S2 receptor antagonism. Preclinical studies have primarily investigated its neuroprotective effects in the context of cerebral ischemia.

A key preclinical study demonstrated that (S)-emopamil markedly reduces infarct size following middle cerebral artery occlusion in rats. In this model of focal cortical infarction, treatment with (S)-emopamil showed significant therapeutic efficacy, even when administration was delayed for up to one hour after the ischemic event.[1] Another study in a rat model of transient forebrain ischemia found that pretreatment with S-emopamil significantly reduced neuronal damage in the hippocampus and improved spatial learning abilities.[1]

While these findings suggest a potential role for levemopamil in protecting against ischemic damage in the central nervous system, there is a notable lack of published clinical trial data evaluating its efficacy in treating cardiovascular conditions such as hypertension or angina pectoris. Therefore, a direct comparison with other CCBs in these indications is not currently feasible.

Comparative Efficacy of Established Calcium Channel Blockers

Verapamil, diltiazem, nifedipine, and amlodipine are widely used calcium channel blockers with extensive clinical data supporting their efficacy in the management of hypertension and stable angina pectoris. The following sections present a comparative summary of their performance based on data from various clinical trials.

Anti-Hypertensive Efficacy

The following table summarizes the blood pressure-lowering effects of verapamil, diltiazem, nifedipine, and amlodipine as observed in several clinical trials.

DrugDosageStudy DurationBaseline Blood Pressure (mmHg)Mean Blood Pressure Reduction (mmHg)Reference
Verapamil SR 240 mg once or twice daily6 weeks170/10340/22[2]
Verapamil SR 240 mg daily2 years169/10228/17[3]
Diltiazem 360 mg/day12 weeks156/10011/10 (supine)[4]
Diltiazem XR 240-480 mg once daily8 weeksNot specified8.65 (diastolic) vs. 2.75 for placebo[5]
Nifedipine GITS 30-60 mg/day8 weeksNot specified10.9/6.3 (24-hour ambulatory)[6]
Nifedipine 30-90 mg/dayNot specifiedNot specified11.9% - 20.3% (mean arterial pressure)[7]
Amlodipine 5-10 mg once daily8 weeksNot specified10.3/6.5 (24-hour ambulatory)[6]
Amlodipine 5-10 mg once daily14 weeks142/8711/7[6]
Anti-Anginal Efficacy

The following table compares the efficacy of verapamil, diltiazem, nifedipine, and amlodipine in the management of stable angina pectoris, focusing on parameters such as angina attack frequency and exercise tolerance.

DrugDosageStudy DurationKey Efficacy Outcome(s)Reference
Verapamil 360 mg/day4 weeksReduction in angina attacks from 15 to 2 per 4 weeks; 10W improvement in exercise tolerance.[8]
Verapamil SR 480 mg/day2 weeksReduction in weekly angina attacks from 7.6 to 2.8; increase in treadmill time from 354s to 462s.[9]
Diltiazem Not specified10 weeksSignificantly greater reduction in weekly angina attacks and nitroglycerin consumption compared to placebo; increased exercise duration.[10]
Diltiazem SR 240-360 mg/dayNot specifiedReduction in weekly angina attacks from 9.3 to 3.1-3.7; increase in treadmill time from 410s to 506-519s.[11]
Nifedipine 30-60 mg/dayNot specified55% reduction in angina frequency; 59% reduction in nitroglycerin consumption; 34% increase in exercise time.[12][13]
Amlodipine 1.25-10 mg once daily4 weeksDose-dependent increase in total exercise time (up to 24% with 10mg); significant reduction in angina attack frequency and nitroglycerin consumption.[5]
Amlodipine 5-10 mg once daily6 weeksSignificant improvement in total exercise time vs. placebo.[14]

Experimental Protocols

Below are summaries of the methodologies for some of the key clinical trials cited in the comparison tables.

Verapamil in Hypertension and Atherosclerosis Study (VHAS)
  • Objective: To compare the long-term effects of verapamil and chlorthalidone on blood pressure and carotid wall lesions in hypertensive patients.

  • Design: A prospective, randomized, double-blind (for the first 6 months) study.

  • Participants: 1414 hypertensive patients (mean age 53.2 years, baseline BP 168.9/102.2 mmHg).

  • Intervention: Patients were randomly assigned to receive either 240 mg sustained-release verapamil (n=707) or 25 mg chlorthalidone (n=707) once daily for 2 years. Captopril (25-50 mg/day) was added for non-responders.

  • Primary Outcome: Blood pressure reduction and changes in carotid artery intima-media thickness.[3]

Diltiazem in Essential Hypertension Study
  • Objective: To evaluate the efficacy and safety of diltiazem as monotherapy for mild to moderate systemic hypertension.

  • Design: A multicenter, randomized, placebo-controlled, parallel-group study.

  • Participants: 77 patients with stable supine diastolic blood pressure between 95 and 110 mmHg.

  • Intervention: Following a 4-week washout period, patients were randomized to receive diltiazem (titrated to an optimal dose, with 85% requiring 360 mg/day) or placebo for 12 weeks.

  • Primary Outcome: Change in blood pressure from baseline.[4]

Nifedipine in Chronic Stable Angina Trial
  • Objective: To assess the efficacy of nifedipine in controlling symptoms and objective signs of myocardial ischemia in patients with chronic stable angina.

  • Design: A double-blind, prospective, placebo-controlled, crossover trial.

  • Participants: 30 patients with chronic stable angina pectoris.

  • Intervention: Patients were randomized to receive nifedipine (30 to 60 mg/day orally) or placebo, with a crossover after the initial treatment period.

  • Primary Outcome: Frequency of angina, nitroglycerin consumption, and symptom-limited treadmill exercise test performance.[12][13]

Amlodipine in Stable Angina Pectoris Study
  • Objective: To evaluate the anti-anginal efficacy of different doses of amlodipine.

  • Design: A 4-week double-blind, parallel, dose-response study.

  • Participants: 60 patients with stable angina.

  • Intervention: Patients received amlodipine at doses of 1.25 mg, 2.5 mg, 5 mg, 10 mg, or placebo once daily.

  • Primary Outcome: Total exercise time, time to onset of angina, angina attack frequency, and nitroglycerin consumption.[5]

Signaling Pathway and Experimental Workflow

Mechanism of Action of L-type Calcium Channel Blockers in Vascular Smooth Muscle

Calcium channel blockers exert their primary effect by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels in the cell membrane. In vascular smooth muscle cells, this leads to a decrease in intracellular calcium concentration, which in turn inhibits the calcium-calmodulin-dependent activation of myosin light chain kinase (MLCK). The reduced MLCK activity results in decreased phosphorylation of the myosin light chain, leading to smooth muscle relaxation and vasodilation. This vasodilation reduces peripheral vascular resistance, thereby lowering blood pressure.

L_Type_Calcium_Channel_Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Relaxation Vasodilation L_type_channel->Relaxation Leads to Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC_P Myosin Light Chain-P MLCK_active->Myosin_LC_P Phosphorylates Myosin Light Chain Contraction Vasoconstriction Myosin_LC_P->Contraction CCB Calcium Channel Blocker CCB->L_type_channel Blocks

Caption: Signaling pathway of L-type calcium channel blockers in vascular smooth muscle.

General Experimental Workflow for a Double-Blind, Placebo-Controlled Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to assess the efficacy of a new drug.

Clinical_Trial_Workflow cluster_treatment Double-Blind Treatment Period start Patient Recruitment (e.g., Hypertension or Angina) washout Washout Period (Discontinuation of prior medications) start->washout baseline Baseline Assessment (BP, Angina Frequency, Exercise Test) washout->baseline randomization Randomization baseline->randomization treatment_group Treatment Group (Receives Investigational Drug) randomization->treatment_group Arm A placebo_group Placebo Group (Receives Placebo) randomization->placebo_group Arm B follow_up Follow-up Visits (Monitoring for efficacy and safety) treatment_group->follow_up placebo_group->follow_up final_assessment Final Assessment (Repeat of baseline measures) follow_up->final_assessment unblinding Unblinding of Data final_assessment->unblinding analysis Statistical Analysis (Comparison of outcomes between groups) unblinding->analysis end Conclusion on Efficacy and Safety analysis->end

Caption: Generalized workflow for a randomized, double-blind, placebo-controlled clinical trial.

References

Comparative Analysis of Levemopamil Hydrochloride's Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's cross-reactivity is paramount to ensuring its safety and efficacy. This guide provides a comparative analysis of Levemopamil hydrochloride, a phenylalkylamine calcium channel blocker, alongside its structural analogs, Verapamil and Gallopamil. Due to the limited availability of comprehensive public data on the cross-reactivity of Levemopamil, this guide will focus on the known binding profiles of Verapamil and Gallopamil to provide a predictive assessment of Levemopamil's potential off-target interactions.

Comparative Binding Affinity of Phenylalkylamine Calcium Channel Blockers

The following table summarizes the available quantitative data on the binding affinities (Ki) of Verapamil and Gallopamil for their primary target and several known off-targets. The inhibition constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity. This data is essential for predicting the potential for cross-reactivity and off-target effects.

TargetLevemopamil HCl (Ki in nM)Verapamil (Ki in nM)Gallopamil (Ki in nM)Primary FunctionPotential Implication of Off-Target Binding
Primary Target
CaV1.2 (L-type calcium channel)Data not available~50Data not availableRegulation of muscle contraction and heart rateTherapeutic effect in hypertension and angina
Potential Off-Targets
Emopamil Binding Protein (EBP)High affinity (inferred)Data not availableData not availableSterol isomerization in cholesterol biosynthesisPotential for unforeseen side effects related to cholesterol metabolism
hERG K+ ChannelData not available143 (IC50)Data not availableCardiac action potential repolarizationRisk of cardiac arrhythmias (QT prolongation)
α1-Adrenergic ReceptorData not available120Data not availableVasoconstrictionHypotension, dizziness
Muscarinic M2 ReceptorData not available5,300 (for (-) enantiomer)Data not availableDecrease in heart rateBradycardia, anticholinergic effects
Ryanodine Receptor 1 (RyR1)Data not available~8,000 (IC50)Inhibits low-affinity bindingIntracellular calcium release in muscleMuscle weakness, fatigue

Experimental Protocols

A comprehensive assessment of a compound's cross-reactivity profile is typically achieved through a battery of in vitro binding assays. A standard method for determining the binding affinity of a test compound to a specific receptor is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the inhibition constant (Ki) of a test compound for a specific receptor.

1. Materials and Reagents:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., [³H]-labeled antagonist).

  • Test compound (e.g., this compound) at various concentrations.

  • Incubation buffer (specific to the receptor being assayed).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Preparation of Reaction: In a 96-well filter plate, add the incubation buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Initiate the binding reaction by adding the cell membranes or tissue homogenate to each well. Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: After drying the filters, place them in scintillation vials with a scintillation cocktail. Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Cross-Reactivity Concepts

To better understand the principles of cross-reactivity and the experimental workflow, the following diagrams are provided.

Conceptual Diagram of Drug-Target Interaction and Cross-Reactivity cluster_0 Primary Target Interaction cluster_1 Off-Target Interaction (Cross-Reactivity) Drug Levemopamil HCl PrimaryTarget L-type Calcium Channel Drug->PrimaryTarget High Affinity Binding OffTarget1 hERG K+ Channel Drug->OffTarget1 Lower Affinity Binding OffTarget2 Adrenergic Receptor Drug->OffTarget2 Lower Affinity Binding TherapeuticEffect Therapeutic Effect (e.g., Blood Pressure Reduction) PrimaryTarget->TherapeuticEffect SideEffect1 Adverse Effect (e.g., Arrhythmia) OffTarget1->SideEffect1 SideEffect2 Adverse Effect (e.g., Hypotension) OffTarget2->SideEffect2

Drug-Target Interaction and Cross-Reactivity

Experimental Workflow for Cross-Reactivity Profiling A Compound of Interest (e.g., Levemopamil HCl) B Select Panel of Potential Off-Targets (Receptors, Ion Channels, Enzymes) A->B C Perform Competitive Radioligand Binding Assays for Each Target B->C D Determine IC50 and Ki Values C->D E Data Analysis and Interpretation - Identify significant off-target interactions - Assess potential for cross-reactivity D->E F Functional Assays to Confirm Agonist/Antagonist Activity at Off-Targets E->F G Risk Assessment and Lead Optimization E->G

Levemopamil Hydrochloride: A Comparative Analysis of a P-glycoprotein Inhibiting Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of Levemopamil hydrochloride and related compounds, focusing on their experimental data. Levemopamil, the S-enantiomer of Verapamil, is a phenylalkylamine calcium channel blocker. While robust experimental data specifically for Levemopamil is limited in publicly available literature, extensive research on its racemate, Verapamil, and its R-enantiomer, Dexverapamil, offers significant insights into its pharmacological profile. This guide will leverage this body of data to present a comprehensive overview of its mechanism of action, comparative efficacy, and its role as a P-glycoprotein (P-gp) inhibitor.

Mechanism of Action: L-type Calcium Channel Blockade

Levemopamil, like Verapamil, exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[1][2] This blockade prevents the activation of myosin light chain kinase (MLCK), an enzyme crucial for muscle contraction.[1] The subsequent inhibition of myosin light chain phosphorylation leads to muscle relaxation.[1] In the vasculature, this results in vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1][2] In the heart, this mechanism contributes to a decrease in myocardial oxygen demand, which is beneficial in treating angina.[1][2]

cluster_membrane Cell Membrane Ca_channel L-type Calcium Channel Ca_ion_int Ca²⁺ (intracellular) Ca_channel->Ca_ion_int Levemopamil Levemopamil Hydrochloride Levemopamil->Ca_channel Blocks Relaxation Muscle Relaxation (Vasodilation) Levemopamil->Relaxation Leads to Ca_ion_ext Ca²⁺ (extracellular) Ca_ion_ext->Ca_channel Influx MLCK Myosin Light Chain Kinase (MLCK) Ca_ion_int->MLCK Activates Contraction Muscle Contraction MLCK->Contraction

Caption: Mechanism of action of Levemopamil as a calcium channel blocker.

Comparative Antihypertensive Efficacy

Clinical studies on Verapamil provide a benchmark for understanding the potential antihypertensive effects of Levemopamil. The following tables summarize comparative data from clinical trials.

Table 1: Verapamil vs. Propranolol for Monotherapy of Hypertension[3]
ParameterVerapamilPropranolol
Systolic BP Reduction (Black Patients) 16.9 mm Hg8.1 mm Hg
Diastolic BP Reduction (Black Patients) 12.8 mm Hg8.6 mm Hg
Systolic BP Reduction (White Patients) 19.0 mm Hg12.7 mm Hg
Diastolic BP Reduction (White Patients) 16.7 mm Hg12.3 mm Hg
Heart Rate Reduction 6.0 beats/min13.6 beats/min
PR Interval Increase 11.4 ms4.1 ms
Common Side Effects Constipation (15%), Headaches (10%)Fatigue (18%), Dizziness (7%)
Table 2: Verapamil vs. Amlodipine in Mild to Moderate Hypertension[4]
ParameterVerapamil SR (240 mg)Amlodipine (5 mg)
Resting Systolic Blood Pressure 139 ± 2 mmHg138 ± 2 mmHg
Resting Diastolic Blood Pressure 91 ± 1 mmHg91 ± 1 mmHg
Resting Heart Rate 65 ± 1 beats/min69 ± 1 beats/min
Systolic BP Increase (Handgrip) 25 ± 2 mmHg30 ± 2 mmHg
Rate-Pressure Product Increase (Handgrip) 3.1 ± 0.2 x 10³3.6 ± 0.3 x 10³

P-glycoprotein (P-gp) Inhibition

Verapamil and its isomers are recognized as inhibitors of P-glycoprotein, an efflux pump that contributes to multidrug resistance and limits the bioavailability of many drugs.[3][4] Dexverapamil, the R-isomer of Verapamil, has been investigated as a P-gp inhibitor with reduced cardiotoxicity compared to the racemic mixture.[4]

The inhibition of P-gp can enhance the oral bioavailability and central nervous system penetration of co-administered drugs that are P-gp substrates.[5]

Table 3: Effect of P-gp Inhibitors on Drug Bioavailability
P-gp InhibitorSubstrate DrugFold Increase in Oral BioavailabilityReference
Verapamil[¹⁴C]-Paclitaxel4.2-fold[3]
PSC 833Paclitaxel10-fold (in mice)[3]
HM30181Paclitaxel12.1-fold (from 3.4% to 41.3% in rats)[3]
Elacridar (GF120918)Paclitaxel10.7-fold (plasma concentration)[3]
Elacridar (GF120918)Docetaxel4-fold (plasma concentration)[3]
Experimental Protocol: Assessing P-gp Inhibition at the Blood-Brain Barrier

A common experimental method to quantify P-gp inhibition at the blood-brain barrier (BBB) involves positron emission tomography (PET) with a radiolabeled P-gp substrate, such as [¹¹C]-Verapamil, before and after administration of a P-gp inhibitor.[6][7]

Objective: To determine the in vivo efficacy of a P-gp inhibitor.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)[7]

  • Anesthesia (e.g., isoflurane)[7]

  • Radiolabeled P-gp substrate (e.g., [³H]-Verapamil or [¹¹C]-Verapamil)[6][7]

  • P-gp inhibitor (e.g., Cyclosporine A)[6][7]

  • Scintillation counter or PET scanner[6][7]

Procedure:

  • Anesthetize the animals.[7]

  • Administer the P-gp inhibitor intravenously to achieve pseudo steady-state blood concentrations.[7]

  • Administer an intravenous tracer dose of the radiolabeled P-gp substrate.[7]

  • After a set time (e.g., 20 minutes), sacrifice the animals and collect blood and brain tissue samples.[7]

  • Determine the radioactivity in the samples using a scintillation counter.[7]

  • In human studies, PET imaging is performed before and during the infusion of the P-gp inhibitor to measure the change in brain uptake of the radiolabeled substrate.[6]

  • Calculate the brain/blood radioactivity ratio. An increase in this ratio in the presence of the inhibitor indicates P-gp inhibition.[7]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthetize Anesthetize Test Subject Baseline Administer Radiolabeled P-gp Substrate (e.g., [¹¹C]-Verapamil) Anesthetize->Baseline Measure_Baseline Measure Brain Uptake (PET Scan or Tissue Sample) Baseline->Measure_Baseline Inhibitor Administer P-gp Inhibitor (e.g., Levemopamil) Measure_Baseline->Inhibitor Post_Inhibitor Re-administer Radiolabeled P-gp Substrate Inhibitor->Post_Inhibitor Measure_Post Measure Brain Uptake (PET Scan or Tissue Sample) Post_Inhibitor->Measure_Post Compare Compare Brain/Blood Radioactivity Ratio Measure_Post->Compare Result Increased Ratio Indicates P-gp Inhibition Compare->Result

References

Safety Operating Guide

Navigating the Disposal of Levemopamil Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Levemopamil hydrochloride, a substance used in research, requires careful handling and disposal due to its potential hazards. This guide provides essential information and step-by-step procedures for its safe disposal, ensuring compliance with regulatory standards and promoting a secure laboratory environment.

Understanding the Hazard Profile

Hazard ClassificationAssociated RisksReference Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or fatal if swallowed, in contact with skin, or inhaled.Levamisole hydrochloride, Verapamil hydrochloride[1][2]
Skin Irritation Causes skin irritation.Verapamil hydrochloride[2][4]
Eye Irritation Causes serious eye irritation.Verapamil hydrochloride[2][4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Levamisole hydrochloride[1]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.Verapamil hydrochloride[2]

Step-by-Step Disposal Protocol

Given the potential hazards, this compound should be managed as a hazardous pharmaceutical waste. The following procedure is based on general best practices for the disposal of such materials and aligns with regulations set forth by agencies like the Environmental Protection Agency (EPA).[5][6][7][8]

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety goggles.

2. Waste Segregation:

  • Do not mix this compound waste with general laboratory trash or non-hazardous chemical waste.

  • Use a designated, clearly labeled, and sealed container for all this compound waste, including any contaminated materials such as pipette tips, gloves, and empty vials.

3. Container Labeling:

  • The waste container must be labeled as "Hazardous Pharmaceutical Waste" and should include the name "this compound" and the approximate quantity.

4. Storage:

  • Store the sealed waste container in a secure, designated area away from incompatible materials. The storage area should be well-ventilated.

5. Disposal Vendor:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. These companies are equipped to handle and transport pharmaceutical waste in accordance with regulatory requirements.

6. Documentation:

  • Maintain a detailed record of the disposal, including the date, quantity of waste, and the name of the disposal vendor. This documentation is crucial for regulatory compliance.

7. Regulatory Compliance:

  • Always consult and adhere to your institution's specific safety protocols as well as local, state, and national regulations regarding hazardous waste disposal. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste in the United States.[6][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Levemopamil hydrochloride for Disposal B Is this a hazardous pharmaceutical waste? A->B C YES: Treat as Hazardous Waste B->C Based on analogous compounds and precautionary principle I NO: Consult Safety Data Sheet (SDS) for specific guidance. If unavailable, treat as hazardous. B->I D Segregate in a labeled, sealed container C->D E Store in a secure, designated area D->E F Arrange for pickup by a licensed disposal vendor E->F G Complete and retain disposal documentation F->G H End: Proper Disposal Complete G->H

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levemopamil hydrochloride
Reactant of Route 2
Reactant of Route 2
Levemopamil hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.